molecular formula C10H8BrNO2 B1589020 Methyl 6-Bromo-1H-Indole-3-Carboxylate CAS No. 868656-97-7

Methyl 6-Bromo-1H-Indole-3-Carboxylate

Cat. No.: B1589020
CAS No.: 868656-97-7
M. Wt: 254.08 g/mol
InChI Key: SKZJYJMYLUQJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Bromo-1H-Indole-3-Carboxylate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZJYJMYLUQJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467637
Record name Methyl 6-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868656-97-7
Record name Methyl 6-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a halogenated indole (B1671886) derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic route, outlines key characterization data, and presents this information in a clear and accessible format for researchers in the field.

Compound Overview

This compound is a substituted indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position significantly influences its chemical properties and biological activity. Indole derivatives are known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. Notably, this compound has been identified as a marine-derived natural product with potential antitumor properties[1].

Table 1: Physical and Chemical Properties of this compound [2]

PropertyValue
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Solid (predicted)
CAS Number 868656-97-7
IUPAC Name This compound

Synthesis Protocol

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 6-Bromo-1H-indole-3-carboxylic acid

  • Anhydrous Methanol (B129727) (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 6-Bromo-1H-indole-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: To the stirring suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 6-Bromo-1H-indole- 3-carboxylic acid Reagents Methanol (excess) H₂SO₄ (cat.) Start->Reagents Add Reflux Reflux (4-6h) Reagents->Reflux Quench Quench (Ice Water) Reflux->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (Ethyl Acetate) Neutralize->Extract Purify Purify (Recrystallization/ Chromatography) Extract->Purify Product Methyl 6-Bromo-1H- Indole-3-Carboxylate Purify->Product

Synthesis Workflow for this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reference characterization data.

Table 2: General Characterization Data

ParameterValue/DescriptionReference
Molecular Formula C₁₀H₈BrNO₂[2]
Molecular Weight 254.08 g/mol [2]
Melting Point Not available for the target compound. The precursor, 6-bromoindole-3-carboxaldehyde, has a melting point of 202-206 °C.

Note: While specific spectral data for this compound was not found in the search results, the data for the closely related compound, Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate , is provided below for comparative purposes. The absence of the 2-methyl group in the target compound will result in a simpler ¹H NMR spectrum in the aromatic region and the absence of a methyl signal around 2.7 ppm.

Table 3: Reference Spectroscopic Data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate [5][6]

Technique Data
¹H NMR (CDCl₃) δ 8.34 (brs, 1H, NH), 7.94 (d, J = 9.0 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H), 7.31 (dd, J = 9.0, 1.8 Hz, 1H), 3.92 (s, 3H, OCH₃), 2.73 (s, 3H, CH₃).
¹³C NMR (CDCl₃) δ 166.1, 144.2, 135.2, 126.0, 125.0, 122.7, 115.7, 113.4, 104.9, 50.9, 14.2.
HRMS (ESI) m/z [M+Na]⁺ calcd for C₁₁H₁₀BrNO₂Na: 289.9787, found: 289.9782.

Biological Activity and Potential Signaling Pathways

This compound has been identified as a marine-derived natural product with demonstrated antitumor activity[1]. While the specific molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated in the available literature, the indole scaffold is a well-known pharmacophore that can interact with a variety of biological targets.

Many indole derivatives exert their anticancer effects through mechanisms such as:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Interaction with Microtubules: Disrupting the cellular cytoskeleton, which is crucial for cell division.

Given the structural similarities to other bioactive indoles, it is plausible that this compound may act through one or more of these pathways. Further research is required to delineate its precise mechanism of action.

Putative_Antitumor_Mechanisms cluster_pathways Potential Cellular Targets & Pathways Compound Methyl 6-Bromo-1H- Indole-3-Carboxylate Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Angiogenesis Inhibition of Angiogenesis Compound->Angiogenesis Microtubules Microtubule Disruption Compound->Microtubules Outcome Antitumor Activity Apoptosis->Outcome CellCycle->Outcome Angiogenesis->Outcome Microtubules->Outcome

Potential Antitumor Mechanisms of Action for Indole Derivatives.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The outlined Fischer-Speier esterification protocol offers a practical and efficient route to this compound. While specific spectral data for the target molecule requires experimental determination, the provided reference data for a close analog serves as a valuable guide for characterization. The known antitumor activity of this marine-derived natural product, coupled with the diverse biological roles of the indole scaffold, underscores its potential as a lead compound in drug discovery and development. Further investigation into its precise mechanism of action and biological targets is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Methyl 6-Bromo-1H-Indole-3-Carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-1H-indole-3-carboxylate is a halogenated indole (B1671886) derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the reactive bromo substituent and the versatile carboxylate group, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the development of novel therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Appearance Solid[2]
Melting Point Not experimentally determined; related compounds suggest a crystalline solid with a relatively high melting point.
Boiling Point Not experimentally determined.
Solubility Soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL.[3][3]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name This compound[1]
CAS Number 868656-97-7[1]
InChI InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3[1]
InChIKey SKZJYJMYLUQJPG-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CNC2=C1C=CC(=C2)Br[1]
XLogP3 3.3[1]

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts (δ) are predicted to be in the following regions, referenced to a standard solvent like DMSO-d₆:

  • N-H Proton: A broad singlet in the region of δ 11.0-12.0 ppm.

  • Aromatic Protons: Signals for the protons at positions 2, 4, 5, and 7 of the indole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The bromine atom at position 6 will influence the splitting patterns of the adjacent protons.

  • Methyl Protons: A sharp singlet for the three protons of the methyl ester group is anticipated around δ 3.8-4.0 ppm.[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts for the different carbon atoms are:

  • Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region, typically around δ 160-170 ppm.

  • Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon attached to the bromine atom (C-6) will be significantly influenced.

  • Methyl Carbon: The carbon of the methyl ester group is expected to have a chemical shift in the range of δ 50-55 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule:

  • N-H Stretching: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically around 1680-1720 cm⁻¹.

  • C-Br Stretching: A weaker absorption in the fingerprint region, usually below 700 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum, particularly under electron ionization (EI), is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (254.08 g/mol ). A characteristic isotopic pattern for bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[6] Common fragmentation pathways for indole-3-carboxylates involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).[7]

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the bromination of a suitable indole precursor. The following protocol is adapted from the synthesis of a closely related isomer, methyl 3-bromo-1H-indole-6-carboxylate.[4]

Materials:

  • Methyl 1H-indole-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Methyl 1H-indole-3-carboxylate (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -60 °C using a suitable cooling bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0-1.1 equivalents) in anhydrous DMF dropwise to the cooled reaction mixture over a period of 20-30 minutes.

  • Stir the reaction mixture at -60 °C and then allow it to slowly warm to room temperature over several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the indole nucleus, the bromine substituent at the 6-position, and the methyl ester at the 3-position.

  • Indole Nucleus: The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution, although the ester group at the 3-position can influence the regioselectivity of such reactions. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.

  • Bromo Substituent: The bromine atom at the 6-position is a key functional handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, vinyl, alkynyl, and amino groups, respectively.

  • Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. It can also be reduced to the corresponding alcohol.

Application in Kinase Inhibitor Synthesis

A significant application of bromo-substituted heterocyclic compounds like this compound is in the synthesis of kinase inhibitors.[8] Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure, which can be efficiently constructed using Suzuki coupling reactions with the bromo-indole as a key intermediate.[8] The indole scaffold itself is a privileged structure in medicinal chemistry and is found in numerous approved drugs.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Methyl 1H-indole-3-carboxylate Reaction Bromination with NBS in DMF Start->Reaction Crude Crude Product Reaction->Crude Purification Silica Gel Chromatography Crude->Purification Final This compound Purification->Final

Caption: General workflow for the synthesis and purification of this compound.

Suzuki Coupling Reaction for Kinase Inhibitor Scaffolds

Suzuki_Coupling Indole This compound Catalyst Pd Catalyst Base Indole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Product Kinase Inhibitor Scaffold Catalyst->Product

Caption: Representative Suzuki coupling reaction of this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties and predictable reactivity, especially in cross-coupling reactions, make it an attractive starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the development of novel and potent therapeutic agents. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to expand its utility in medicinal chemistry.

References

The Potent Potential of Brominated Indole-3-Carboxylates: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The strategic addition of bromine atoms to the indole ring, particularly in indole-3-carboxylate (B1236618) derivatives, has emerged as a powerful strategy for modulating and enhancing a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of brominated indole-3-carboxylates and related derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antibiotic Potentiating Activity

Brominated indole derivatives have demonstrated significant promise in combating microbial resistance. Notably, 5-bromo-substituted indole analogues often exhibit broad-spectrum activity.[4][5] A key mechanism of action appears to be the disruption of bacterial membranes.[4][5]

Quantitative Antimicrobial Data
Compound/AnalogueTarget Organism(s)ActivityMeasurementReference
α,ω-di-(5-bromoindole-3-carboxamido)spermine (3)Staphylococcus aureus, MRSAIntrinsic antimicrobial activity-[4]
5-Bromo-substituted indole analogue 13b (polyamine PA-3-6-3)Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformansAntimicrobial activityMIC ≤ 0.28 µM[4][5]
5-bromo-indole-3-carboxamide-PA3-7-3 analoguePseudomonas aeruginosa, Escherichia coliEnhancement of doxycycline (B596269) and erythromycin (B1671065) action-[4][6]
Analogue 13bPseudomonas aeruginosaEnhancement of doxycycline action21-fold enhancement[4][5][6]
2-(5-bromo-1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide (17k)Gram-negative and Gram-positive bacteriaAntibacterial activityZOI = 14-16 mm; MIC = 12.5-50 μg/mL[2]
5-bromoindole-2-carboxamides (7a-c, 7g, 7h)Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella TyphiAntibacterial activityMIC = 0.35–1.25 μg/mL[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A common method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The brominated indole-3-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) incubation Inoculate and Incubate (37°C, 18-24h) prep_inoculum->incubation Add to wells prep_compounds Serially Dilute Brominated Indole-3-Carboxylates prep_compounds->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer agents.[8] Bromination of the indole ring has been shown to enhance the anticancer properties of these compounds, which can act through various mechanisms, including the inhibition of key signaling pathways.[9][10][11]

Quantitative Anticancer Data
CompoundCell Line(s)ActivityMeasurementReference
5-bromoindole-2-carboxylic acid derivative 3aHepG2, A549, MCF-7Antiproliferative-[9]
2-(1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide 17iHEK293TCytotoxicityIC50 = 8.64 μM[2]
2-(1H-indol-3-yl)-N-(aryl)thiazole-4-carboxamide 17lHeLaCytotoxicityIC50 = 3.41 μM[2]
Indole-3-carboxylic acid-based derivative 17-Inhibition of Bcl-2 proteinKi = 0.26 μM[12]
Indole-3-carboxylic acid-based derivative 17-Inhibition of Mcl-1 proteinKi = 72 nM[12]
5-bromoindole-2-carboxylic acid hydrazone derivative-Anti-angiogenic activityIC50 = 15.4 µg/mL[13]
5-bromoindole-2-carboxylic acid hydrazone derivativeHUVEC cell lineAntiproliferative activityIC50 = 5.6 µg/mL[13]
Signaling Pathways in Cancer Targeted by Indole Derivatives

Indole-3-carbinol (B1674136) (I3C) and its derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[10][14]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway I3C Indole-3-Carbinol (and derivatives) PI3K PI3K I3C->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the brominated indole-3-carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity

Brominated indoles derived from marine organisms have shown potential as anti-inflammatory agents.[15][16] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[15]

Quantitative Anti-inflammatory Data
CompoundTargetActivityMeasurementReference
Tyrindoxyl sulfateCOX-1Binding AffinityDocking Score: -6.06 to -7.25 kcal/mol[15]
TyrindoleninoneCOX-2Binding AffinityDocking Score: -7.17 kcal/mol[15]
6-BromoisatinCOX-2Binding AffinityDocking Score: -6.19 kcal/mol[15]
Benzo[g]indol-3-carboxylatesmPGES-1InhibitionIC50 = 0.1 µM[17]
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a)Human mPGES-1 (cell-free)InhibitionIC50 = 0.6 µM[17]
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a)Human mPGES-1 (A549 cells)InhibitionIC50 = 2 µM[17]

Prostaglandin (B15479496) Biosynthesis Pathway

G cluster_pathway Prostaglandin Biosynthesis Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation) mPGES1->PGE2 BrominatedIndoles Brominated Indoles BrominatedIndoles->COX Inhibit BrominatedIndoles->mPGES1 Inhibit

Caption: Inhibition of Prostaglandin Synthesis by Brominated Indoles.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production.[18] Inhibition of QS is a promising anti-pathogenic strategy. Bromination of indole-3-carboxaldehydes, a related class of compounds, has been shown to significantly enhance their quorum sensing inhibitory (QSI) capabilities.[18]

Quantitative Quorum Sensing Inhibition Data
CompoundActivityMeasurementReference
5-Bromoindole-3-carboxaldehydeQuorum Sensing Inhibition2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde[18]
6-Bromoindole-3-carboxaldehydeQuorum Sensing Inhibition2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde[18]
7-Bromoindole-3-carboxaldehydeQuorum Sensing Inhibition2- to 13-fold reduction in IC50 compared to indole-3-carboxaldehyde[18]

Synthesis of Brominated Indole-3-Carboxylates

A common method for the synthesis of brominated indole-3-carboxylates involves the direct bromination of an indole-3-carboxylate precursor.

General Experimental Protocol: Regioselective Dibromination

This protocol describes the synthesis of methyl 5,6-dibromoindole-3-carboxylate.[19]

  • Reaction Setup: Methyl indole-3-carboxylate is dissolved in acetic acid.

  • Bromination: A solution of bromine in acetic acid is added dropwise to the indole solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into water, and the precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired methyl 5,6-dibromoindole-3-carboxylate.

G cluster_workflow Synthesis of Methyl 5,6-dibromoindole-3-carboxylate start Methyl indole-3-carboxylate in Acetic Acid bromination Add Bromine in Acetic Acid start->bromination workup Quench with Water & Filter bromination->workup purification Purify (Recrystallization/Chromatography) workup->purification product Methyl 5,6-dibromoindole-3-carboxylate purification->product

Caption: Synthetic workflow for the dibromination of methyl indole-3-carboxylate.

Conclusion

Brominated indole-3-carboxylates and their derivatives represent a versatile and potent class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their potential to inhibit bacterial quorum sensing, underscores their significance in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and selectivity.

References

Spectroscopic and Structural Elucidation of Methyl 6-Bromo-1H-Indole-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-Bromo-1H-Indole-3-Carboxylate, a compound of interest in medicinal chemistry and natural product synthesis. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this indole (B1671886) derivative in research and development settings.

Spectroscopic Data Summary

The structural confirmation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are summarized in the tables below. This data has been compiled from the scientific literature, ensuring a reliable reference for researchers.[1][2]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.03s-N-H
8.11d2.8H-2
7.92d8.5H-4
7.67s-H-7
7.32dd8.5, 1.8H-5
3.80s-O-CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.3C=O
138.1C-7a
134.2C-2
125.6C-3a
125.1C-6
123.0C-4
115.9C-5
115.9C-7
107.5C-3
51.7O-CH₃
Table 3: Mass Spectrometry Data
TechniqueIonization ModeMass-to-Charge Ratio (m/z)Observation
HRMSESI⁻[M-H]⁻ calculated: 251.9660[M-H]⁻ found: 251.9657

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques as detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using an electrospray ionization (ESI) source in negative ion mode. The analysis provided an accurate mass measurement of the deprotonated molecule ([M-H]⁻), which was compared to the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: At the time of this publication, specific experimental IR data for this compound was not available in the reviewed literature. However, the expected characteristic IR absorptions for this molecule would include:

  • N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.

  • C-Br stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Methyl 6-Bromo-1H-Indole-3-Carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula IR IR Spectroscopy Purification->IR Functional Groups Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound. The provided data and protocols are essential for ensuring the quality and integrity of this compound in various research and development endeavors.

References

Technical Guide: Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 868656-97-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a key building block in medicinal chemistry and organic synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent modification, and its application in the development of therapeutic agents, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a halogenated indole (B1671886) derivative that serves as a versatile scaffold in the synthesis of more complex molecules. Below is a summary of its key properties.

PropertyValueSource
CAS Number 868656-97-7--INVALID-LINK--
Molecular Formula C₁₀H₈BrNO₂--INVALID-LINK--
Molecular Weight 254.08 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Canonical SMILES COC(=O)C1=CNC2=C1C=CC(=C2)Br--INVALID-LINK--
Predicted XLogP3 3.3--INVALID-LINK--
Appearance Solid (predicted)-
Melting Point No data available. For reference, the related compound 6-Bromo-1H-indole has a melting point of 92-96 °C.-

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted

Chemical Shift (δ) ppm (Solvent: CDCl₃)MultiplicityNumber of ProtonsAssignment
~8.2-8.5br s1HN-H
~8.0s1HH-2
~7.8d1HH-4
~7.6d1HH-7
~7.3dd1HH-5
~3.9s3H-OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (δ) ppm (Solvent: CDCl₃)Carbon Assignment
~165C=O
~137C-7a
~130C-2
~126C-3a
~124C-5
~123C-4
~115C-6 (C-Br)
~114C-7
~105C-3
~51-OCH₃

Mass Spectrometry (MS) - Predicted

m/zInterpretation
253/255[M]⁺ molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
222/224[M - OCH₃]⁺
194/196[M - COOCH₃]⁺
143[M - Br - CO]⁺

Infrared (IR) Spectroscopy - Predicted

Wavenumber (cm⁻¹)IntensityBond Vibration
~3300Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1700StrongC=O Stretch (Ester)
~1600, 1450MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)
~600-500Medium-StrongC-Br Stretch

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol details the synthesis of the title compound from its corresponding carboxylic acid.

Reaction Scheme:

Synthesis reactant 6-Bromo-1H-indole-3-carboxylic acid product This compound reactant->product Reflux reagent + Methanol (excess) + H₂SO₄ (catalytic) Suzuki_Coupling start This compound product Methyl 6-Aryl-1H-Indole-3-Carboxylate start->product Heat, Inert Atmosphere reagents + Arylboronic Acid + Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Mechanism of Action of Methyl 6-Bromo-1H-Indole-3-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique structure allows it to mimic peptides and bind to various enzymes, making it a fertile ground for the development of novel therapeutics with distinct mechanisms of action.[1] Derivatives of Methyl 6-Bromo-1H-Indole-3-Carboxylate, in particular, have emerged as a promising class of compounds, primarily investigated for their potent antiproliferative and anticancer activities.[3][4] This guide details the core mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Core Mechanism of Action: Inhibition of Cancer-Relevant Kinase Pathways

The predominant mechanism through which indole-3-carboxylate (B1236618) derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are crucial regulators of cellular processes, including growth, proliferation, and survival.[2][5] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[5][6]

Specifically, derivatives of the indole scaffold have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway .[6][7] This pathway is a central regulator of cell metabolism, growth, and proliferation and is frequently hyperactivated in tumors.[7] By targeting key kinases within this cascade, such as PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B), and mTOR (mammalian Target of Rapamycin), these compounds can effectively halt the downstream signals that drive cancer cell growth and survival.[6]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Indole_PI3K Indole Derivative Indole_PI3K->PI3K Inhibits Indole_mTOR Indole Derivative Indole_mTOR->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Quantitative Data: Inhibitory Potency of Indole Derivatives

While specific kinase inhibition data for this compound is not extensively published, numerous studies on closely related indole derivatives demonstrate potent inhibitory activity against specific kinases and cancer cell lines. This highlights the potential of the core scaffold in developing highly active anticancer agents.

Compound Class/Derivative NameTarget(s)Reported IC₅₀ / GI₅₀Reference(s)
Indole-based Pyrazolo[1,5-a]pyrimidineAKT Phosphorylation27 - 34 nM[6]
Fused Indole (MG-2477)A549 Lung Cancer Cells20 nM[6]
Indole-based HydrazoneEGFR, PI3K, CDK2Sub-micromolar activity[8]
Indole-based Quinolone (HA-2l)mTOR Kinase66 nM[7]
Indole-based Quinolone (HA-2c)mTOR Kinase75 nM[7]
5-Bromoindole Derivative (Compound 34)MCF-7 Breast Cancer Cells18.4 µM[9]
Indole Carbothioamide (Compound 4a)EGFR Kinase / HepG2, HCT-116, A549 CellsPotent inhibition noted[1][10]
Indole Oxadiazole (Compound 6c)VEGFR-2 Kinase / HepG2, HCT-116, A549 CellsPotent inhibition noted[1][10]

Experimental Protocols & Methodologies

In Vitro Kinase Inhibition Assay

This protocol outlines a generalized, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific purified kinase. The principle relies on quantifying the amount of ATP consumed during the phosphorylation reaction; lower ATP consumption indicates higher kinase inhibition.[4]

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂, pH 7.4).[11][12]

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the kinase, if known.

    • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase.

    • Test Compound: Prepare serial dilutions of the indole derivative (e.g., from 100 µM to 1 nM) in DMSO. Prepare a DMSO-only control.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the test compound dilution or DMSO control.[13]

    • Add 10 µL of the purified kinase enzyme solution to all wells and mix gently.[13]

    • Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[13]

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the kinase substrate.[13]

    • Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Detection:

    • Stop the reaction and measure the remaining ATP concentration using a commercial luminescence or fluorescence-based ATP detection kit (e.g., Kinase-Glo®, ADP-Glo™). The signal is inversely proportional to kinase activity.

    • Read the plate on a suitable microplate reader (luminometer or fluorometer).

  • Data Analysis:

    • Subtract background values (wells with no enzyme).

    • Normalize the data, setting the DMSO control as 0% inhibition and a control with no ATP or a potent known inhibitor as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Step1 Dispense Test Compound (Indole Derivative) & Controls to Plate Start->Step1 Step2 Add Purified Kinase Enzyme Step1->Step2 Step3 Pre-incubate (10-30 min) Step2->Step3 Step4 Initiate Reaction: Add ATP + Substrate Step3->Step4 Step5 Incubate (30-60 min) Step4->Step5 Step6 Add ATP Detection Reagent Step5->Step6 Step7 Measure Luminescence or Fluorescence Step6->Step7 End Calculate IC₅₀ Step7->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Antiproliferative (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[14] It is widely used to determine the cytotoxic potential of compounds against cancer cell lines. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, which are then solubilized for quantification.[15]

Detailed Methodology:

  • Cell Plating:

    • Harvest and count cancer cells (e.g., A549, MCF-7, HCT-116).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.

    • Include control wells with medium only for background measurement.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[3]

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background.[16]

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

G cluster_workflow Workflow for Cellular Antiproliferative (MTT) Assay Start Start Step1 Seed Cancer Cells in 96-well Plate Start->Step1 Step2 Incubate (24 h) Step1->Step2 Step3 Treat Cells with Indole Derivatives Step2->Step3 Step4 Incubate (48-72 h) Step3->Step4 Step5 Add MTT Reagent to each well Step4->Step5 Step6 Incubate (2-4 h) to form Formazan Step5->Step6 Step7 Add Solubilization Solution Step6->Step7 Step8 Read Absorbance at 570 nm Step7->Step8 End Calculate IC₅₀ Step8->End

Caption: A generalized workflow for a cellular antiproliferative MTT assay.

References

A Technical Guide to the Synthesis of Substituted Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of a carboxylate group onto this privileged scaffold provides a versatile handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for preparing substituted indole carboxylates, with a focus on classical and modern techniques, supported by detailed experimental protocols and comparative data.

Classical Methods for Indole Carboxylate Synthesis

Classical methods, developed in the late 19th and early 20th centuries, remain relevant for the synthesis of certain indole carboxylates due to their simplicity and the availability of starting materials.

Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone containing an α-methylene group.[1] The reaction proceeds through the formation of a phenylhydrazone, followed by a[2][2]-sigmatropic rearrangement (the Claisen rearrangement) to form a new C-C bond, and subsequent cyclization and aromatization to yield the indole.[1] The use of β-nitroacrylates as the carbonyl component provides a direct route to indole-2-carboxylates.[3]

Logical Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Arylhydrazine->Phenylhydrazone Ketoester α-Ketoester / β-Dicarbonyl Ketoester->Phenylhydrazone Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) Acid_Catalyst->Phenylhydrazone Formation Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Aromatization Aromatization (Loss of NH₃) Cyclization->Aromatization Indole_Carboxylate Substituted Indole Carboxylate Aromatization->Indole_Carboxylate

Caption: Workflow of the Fischer Indole Synthesis for Substituted Indole Carboxylates.

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate (B1230498) via Fischer Indole Synthesis

A mixture of phenylhydrazine (B124118) (1.0 eq) and ethyl pyruvate (B1213749) (1.1 eq) in glacial acetic acid is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone. The solvent is then removed under reduced pressure. The resulting crude hydrazone is added to a pre-heated solution of polyphosphoric acid (PPA) at 100 °C. The reaction mixture is stirred at this temperature for 1-2 hours, during which time the cyclization and aromatization occur. After cooling to room temperature, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The solid is then washed with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. The crude product is purified by recrystallization from ethanol (B145695) to afford ethyl indole-2-carboxylate.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline. While less common for the direct synthesis of indole carboxylates, it can be adapted for this purpose. A notable advancement is the use of microwave irradiation in a solvent-free solid-state reaction between anilines and phenacyl bromides, which provides a greener and more efficient route to 2-arylindoles.[2]

Modern Synthetic Methodologies

Modern synthetic methods offer greater functional group tolerance, milder reaction conditions, and often higher yields and regioselectivity compared to classical approaches.

Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the synthesis of indoles and their derivatives. These methods often involve the formation of C-C and C-N bonds through cross-coupling reactions.

A direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates provides a powerful route to 1-acetyl indole-2-carboxylates.[4][5][6][7] This reaction utilizes a catalytic amount of a palladium(II) source with oxygen as the terminal oxidant.[4][5][6][7] The starting materials are readily accessible through Erlenmeyer-Plöchl chemistry from benzaldehyde (B42025) derivatives and N-acetyl glycine.[4] A subsequent deacetylation step yields the corresponding indole-2-carboxylates.[4][5][6][7]

Proposed Catalytic Cycle for Pd-Catalyzed Oxidative Cyclization:

Palladium_Catalyzed_Amination Substrate 2-Acetamido-3-aryl-acrylate Pd_Amide Pd(II)-Amidate Species Substrate->Pd_Amide Metathesis Pd_II Pd(OAc)₂ Pd_II->Pd_Amide Chelated_Pd Chelated Pd(II)-(aryl)(amidate) Pd_Amide->Chelated_Pd Arene Metalation Indole_Product 1-Acetyl Indole-2-carboxylate Chelated_Pd->Indole_Product Reductive Elimination Pd_0 Pd(0) Chelated_Pd->Pd_0 Pd_0->Pd_II Reoxidation O2 O₂ (Oxidant) O2->Pd_II

Caption: Simplified catalytic cycle for Pd-catalyzed oxidative cyclization.[4]

Experimental Protocol: Synthesis of Ethyl 1-acetyl-indole-2-carboxylate

To a reaction vessel are added ethyl 2-acetamido-3-phenylacrylate (1.0 eq), Pd(OAc)₂ (0.1 eq), and a suitable solvent such as DMSO. The vessel is sealed and heated to 80-120 °C under an atmosphere of oxygen (balloon). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 1-acetyl-indole-2-carboxylate.[6]

Palladium-catalyzed carbonylation reactions of 2-alkynylanilines provide a direct route to indole-3-carboxylates.[8] These reactions typically employ carbon monoxide (CO) as the C1 source and can be performed with various alcohols or phenols to generate the corresponding esters.[8]

Copper-Catalyzed Syntheses

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods.

A ligand-free copper(I)-catalyzed cascade reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate allows for the efficient synthesis of indole-2-carboxylate derivatives.[9] This one-pot process proceeds under mild conditions and tolerates a wide range of functional groups.[9]

N-aryl indoles can be synthesized via a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides.[10] This method uses Cu₂O as the catalyst and provides a route to N-functionalized indoles.[10]

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of the indole core, avoiding the need for pre-functionalized substrates.[11][12][13][14] Transition metals such as palladium, rhodium, and ruthenium are commonly employed to catalyze these transformations.[11][12][13] By using appropriate directing groups, regioselective functionalization at various positions of the indole ring can be achieved.[13][14] For instance, a formyl group at the C3-position can direct C4-arylation.[13]

Photoredox Catalysis

Visible-light photoredox catalysis offers a green and sustainable approach to indole synthesis.[15][16][17][18][19] These reactions proceed via single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions.[15][19] This methodology has been successfully applied to the synthesis of indole alkaloids and other complex indole-containing molecules.[15][19] A metal-free, visible-light-induced carbonylation of indoles with phenols using iodine as a photosensitive initiator provides a novel route to indole-3-carboxylates.[20]

Green and Sustainable Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many indole-forming reactions, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating.[2][21][22][23][24][25] This technique has been successfully applied to classical reactions like the Fischer and Bischler-Möhlau syntheses, as well as modern cross-coupling reactions.[22][23]

Flow Chemistry

Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reproducibility.[1][26][27][28][29] The Fischer indole synthesis has been successfully adapted to a continuous flow system, demonstrating the potential of this technology for the large-scale production of indoles.[1][26][28]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly atom-economical and efficient approach to complex molecules.[30][31][32][33][34] Several MCRs have been developed for the synthesis of functionalized indoles, including those bearing carboxylate groups.[30][31][32]

Data Summary of Synthetic Methods

The following tables summarize the quantitative data for some of the key synthetic methods discussed.

Table 1: Comparison of Classical and Modern Methods for Indole-2-carboxylate Synthesis

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer SynthesisPPAAcetic Acid1001-260-80[3]
Pd-Catalyzed C-H AminationPd(OAc)₂ / O₂DMSO80-12012-2470-95[4][6]
Cu-Catalyzed CascadeCuI / Cs₂CO₃DMSOrt - 804-1665-94[9]

Table 2: Comparison of Methods for Indole-3-carboxylate Synthesis

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-Catalyzed CarbonylationPd(OAc)₂ / I₂ / CODMF80-10024-4860-85[8]
Metal-Free CO₂ FixationK₂CO₃ / CO₂ (10 atm)NMP651270-90[35]
Visible-Light CarbonylationI₂ / Visible Light / COMeCNrt2450-75[20]

Conclusion

The synthesis of substituted indole carboxylates has evolved significantly from classical methods to modern, highly efficient catalytic systems. The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, and scalability. Palladium and copper catalysis, along with the emerging fields of C-H activation and photoredox catalysis, offer powerful tools for the construction of these important building blocks. Furthermore, the adoption of greener technologies such as microwave-assisted synthesis and flow chemistry is paving the way for more sustainable and efficient production of indole derivatives, which will undoubtedly accelerate the discovery and development of new therapeutics.

References

A Comprehensive Technical Guide on the Discovery of Brominated Indole Carboxylates as Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, halogenated indole (B1671886) alkaloids have garnered significant attention due to their potent pharmacological properties. This technical guide focuses on the discovery of methyl 6-bromo-1H-indole-3-carboxylate and its closely related analogue, (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester, as marine-derived natural products. While the former is commercially available and cited as a natural product, the primary scientific literature more readily provides a detailed account of the isolation and characterization of its α-keto analogue. This document will detail the seminal discovery of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from the marine sponge Spongosorites sp., presenting its characterization data and the experimental protocols for its isolation. Furthermore, this guide will explore the known biological activities of bromoindole derivatives, including their antitumor and anti-inflammatory effects, and the associated signaling pathways.

Discovery and Isolation from a Marine Source

The first documented isolation of a close natural analogue of this compound, specifically (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester, was reported from a marine sponge of the genus Spongosorites.[1][2][3] Prior to this discovery, this class of compounds was known only through synthetic chemistry.[1][2][3] The isolation was achieved through a bioactivity-guided fractionation of the methanol (B129727) extract of the sponge.[1][2][3]

Experimental Protocols: Isolation and Characterization

The following is a detailed methodology for the isolation and characterization of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from Spongosorites sp., adapted from the primary literature.[1][2][3]

1. Extraction and Fractionation:

  • The sponge material was extracted with methanol (MeOH).

  • The crude MeOH extract was then partitioned between different solvents to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, dichloromethane (B109758) (CH₂Cl₂), and water.

  • The bioactive fractions were subjected to further chromatographic separation.

2. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate (B1210297) mixtures).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds were further purified by reversed-phase HPLC (RP-HPLC) using an ODS (C18) column with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

  • The purity of the isolated compounds was assessed by analytical HPLC.

3. Structure Elucidation:

  • Mass Spectrometry (MS): The molecular formula and the presence of bromine were determined using low-resolution and high-resolution mass spectrometry. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound was elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule.

Experimental Workflow

experimental_workflow Sponge Marine Sponge (Spongosorites sp.) Extraction Methanol Extraction Sponge->Extraction Partition Solvent Partitioning Extraction->Partition Silica Silica Gel Chromatography Partition->Silica HPLC Reversed-Phase HPLC Silica->HPLC Compound (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester HPLC->Compound Analysis Structure Elucidation (MS, NMR) Compound->Analysis

Caption: Isolation and characterization workflow for bromoindole alkaloids.

Quantitative Data and Spectroscopic Analysis

The structural elucidation of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester was accomplished through comprehensive spectroscopic analysis. The key quantitative data are summarized in the tables below.

Table 1: Physical and Mass Spectrometry Data
PropertyValue
Appearance Yellow, amorphous powder
Molecular Formula C₁₁H₈BrNO₃
Mass Spectrum (EIMS) m/z 281/283 [M]⁺ (characteristic 1:1 ratio for a bromo-compound)
Table 2: ¹H NMR Spectroscopic Data (500 MHz, in DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH-112.60s
H-28.45s
H-48.07d8.0
H-57.40dd8.0, 1.5
H-77.80d1.5
-OCH₃3.89s
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, in DMSO-d₆)
CarbonChemical Shift (δ, ppm)
C-2139.0
C-3112.5
C-3a124.8
C-4123.5
C-5125.8
C-6116.2
C-7115.5
C-7a137.5
C-8178.2
C-9164.0
-OCH₃52.9

Biological Activities and Signaling Pathways

Bromoindole derivatives isolated from marine sources have demonstrated a range of biological activities, with antitumor and anti-inflammatory properties being of particular interest to the scientific community.

Antitumor Activity

Indole-based compounds are recognized for their significant antitumor potential, acting through various mechanisms.[4][5] While the specific cytotoxic pathway for (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester has not been extensively detailed, related indole-3-glyoxylamides are known to function as tubulin polymerization inhibitors.[6][7] These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6] Generally, indole derivatives can induce apoptosis in cancer cells through the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

Anti-inflammatory Activity

Several brominated indoles have been shown to possess potent anti-inflammatory effects. The underlying mechanism for some of these compounds involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[8][9][10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Brominated indoles can inhibit this pathway by preventing the translocation of NF-κB into the nucleus.[8]

Proposed Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Bromoindole Bromoindole Bromoindole->IkB_NFkB inhibits degradation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Caption: Proposed anti-inflammatory mechanism of bromoindoles via NF-κB pathway inhibition.

The discovery of (6-bromo-1H-indol-3-yl)oxoacetic acid methyl ester from the marine sponge Spongosorites sp. underscores the importance of marine natural product research in identifying novel chemical scaffolds with therapeutic potential. This guide has provided a detailed overview of its isolation, characterization, and the known biological activities of the broader class of bromoindole alkaloids. The potent anti-inflammatory and potential antitumor activities of these compounds, coupled with their unique structures, make them valuable leads for further investigation and development in the pharmaceutical and biotechnology sectors. Future research should focus on elucidating the specific molecular targets and mechanisms of action to fully realize their therapeutic promise.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-bromo-1H-indole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole (B1671886) scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions.[1] This document outlines a detailed three-step protocol for the synthesis of this compound, starting from the commercially available 6-bromo-1H-indole. The synthesis involves an initial formylation at the C3 position, followed by oxidation to the carboxylic acid and subsequent esterification.

Overall Reaction Scheme

The synthesis pathway proceeds in three key stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 6-bromo-1H-indole to produce 6-bromo-1H-indole-3-carbaldehyde.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, yielding 6-bromo-1H-indole-3-carboxylic acid.

  • Fischer Esterification: Reaction of the carboxylic acid with methanol (B129727) under acidic conditions to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-Indole-3-Carbaldehyde

This procedure is adapted from a Vilsmeier-Haack reaction protocol for substituted indoles.[2]

  • Preparation of Vilsmeier Reagent: In a flask kept in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring. Prepare this reagent fresh before use.

  • Reaction Setup: Dissolve 6-bromo-1H-indole (1.0 eq) in a minimal amount of DMF in a separate reaction flask under an inert atmosphere (e.g., argon or nitrogen).

  • Formylation: Cool the indole solution to 0 °C and slowly add the freshly prepared Vilsmeier reagent dropwise.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat the reaction to 85-90 °C for 5-8 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Add a saturated sodium carbonate solution until the mixture is basic, which will cause a solid to precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it to obtain crude 6-bromo-1H-indole-3-carbaldehyde. The product can be used in the next step without further purification if the purity is sufficient.

Step 2: Synthesis of 6-Bromo-1H-Indole-3-Carboxylic Acid

This step involves the oxidation of the aldehyde to a carboxylic acid.

  • Reaction Setup: Suspend the crude 6-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of acetone (B3395972) and water.

  • Oxidation: While stirring vigorously, add potassium permanganate (B83412) (KMnO₄) portion-wise to the suspension. The reaction is exothermic; maintain the temperature below 30 °C. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Progression: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding a small amount of ethanol (B145695) to consume any excess KMnO₄. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 6-bromo-1H-indole-3-carboxylic acid.[3]

Step 3: Synthesis of this compound

This final step is a standard Fischer esterification.[1]

  • Reaction Setup: Dissolve 6-bromo-1H-indole-3-carboxylic acid (1.0 eq) in an excess of methanol (10-20 volumes).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the solution.[1]

  • Esterification: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the progress by TLC.[1]

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[1] Dilute the residue with water and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1] After filtering off the drying agent, concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterStep 1: FormylationStep 2: OxidationStep 3: Esterification
Starting Material 6-Bromo-1H-Indole6-Bromo-1H-Indole-3-Carbaldehyde6-Bromo-1H-Indole-3-Carboxylic Acid
Key Reagents Vilsmeier Reagent (POCl₃/DMF)Potassium Permanganate (KMnO₄)Methanol, Sulfuric Acid (H₂SO₄)
Solvent DMFAcetone/WaterMethanol
Temperature 0 °C to 90 °C[2]< 30 °C to Room Temp.Reflux (approx. 65 °C)[1]
Reaction Time 6-9 hours[2]2-4 hours4-8 hours[1]
Typical Yield ~90%[2]~85-95%~90-98%
Product Appearance Yellow Solid[2]White/Off-white Solid[4]White/Off-white Solid
Molecular Formula C₉H₆BrNOC₉H₆BrNO₂[3]C₁₀H₈BrNO₂[5]
Molecular Weight 224.06 g/mol 240.06 g/mol [3]254.08 g/mol [5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Protocol cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Esterification Start 6-Bromo-1H-Indole Vilsmeier Vilsmeier Reagent Addition (0°C -> 90°C) Start->Vilsmeier Workup1 Aqueous Basic Work-up Vilsmeier->Workup1 Product1 6-Bromo-1H-Indole-3-Carbaldehyde Workup1->Product1 Oxidation KMnO4 Oxidation Product1->Oxidation Workup2 Acidic Work-up Oxidation->Workup2 Product2 6-Bromo-1H-Indole-3-Carboxylic Acid Workup2->Product2 Esterification Fischer Esterification (Methanol/H2SO4, Reflux) Product2->Esterification Workup3 Neutralization & Extraction Esterification->Workup3 Purification Column Chromatography / Recrystallization Workup3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Versatility of Methyl 6-Bromo-1H-indole-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-3-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. The presence of the bromine atom at the 6-position and the methyl ester at the 3-position of the indole (B1671886) scaffold provides two reactive sites for chemical modification. This dual reactivity allows for the strategic introduction of diverse functional groups, making it an invaluable building block for the synthesis of complex, biologically active molecules. Its applications are particularly prominent in the development of novel therapeutics targeting a range of diseases, including cancer and bacterial infections, by serving as a scaffold for molecules that modulate key signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Key Synthetic Applications

This compound is primarily utilized in three key types of reactions that allow for the elaboration of the indole core:

  • N-Alkylation/Arylation: The nitrogen of the indole ring can be readily functionalized, allowing for the introduction of various substituents that can modulate the biological activity and physicochemical properties of the final compound.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds.[3][4]

  • Ester Hydrolysis and Amide Formation: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, further expanding the chemical space of the synthesized library.

These transformations are fundamental in the construction of novel kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[3]

Data Presentation: Summary of Synthetic Transformations

The following tables summarize quantitative data for key reactions involving this compound and related bromo-indole precursors.

Table 1: N-Alkylation of Bromoindoles

Alkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Methyl IodideNaH (1.1)DMF0 to RT2-485-95[5]
Ethyl BromideNaH (1.2)DMFRT6-1280-90[5]
Benzyl (B1604629) BromideNaH (1.1)THF0 to RT4-890-98[5]
Methyl bromoacetateNaH (1.5)DMFRTOvernightNot specified[6]
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylateNaH (0.88)DMF403Not specified[6]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnerCatalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
(Het)arylboronic acidsPd(PPh₃)₄ (Not specified)Cs₂CO₃Ethanol100 (Microwave)0.4-0.7Good to Excellent[7]
4-Tolylboronic acidPd(PPh₃)₄K₂CO₃TolueneNot specified2450-76[8]
(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂ONot specifiedNot specified70[9]
Terminal AlkynePd(PPh₃)₂Cl₂ (2-5), CuI (4-10)Et₃NDMF/Et₃NRT to gentle heatingNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Bromoindole Derivative

This protocol is a general guideline for the N-alkylation of bromoindoles using a strong base like sodium hydride.[5]

Materials:

  • Bromoindole derivative (e.g., this compound) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil) (1.1-1.2 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the bromoindole derivative.

  • Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromoindole with a boronic acid.[7][9]

Materials:

  • Bromoindole derivative (e.g., this compound) (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Ethanol, Toluene, Dioxane/Water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the bromoindole derivative, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., reflux or 100 °C in a microwave reactor) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.[6]

Materials:

Procedure:

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide in water.

  • Reflux the mixture for 3-5 hours and then cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 1 with 10% HCl.

  • Extract the resulting precipitate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Synthetic Pathways

Synthetic_Pathway cluster_n_alkylation N-Alkylation cluster_coupling Suzuki Coupling cluster_hydrolysis Hydrolysis & Amidation A This compound B N-Alkyl/Aryl Derivative A->B R-X, Base (e.g., NaH) C 6-Aryl/Heteroaryl Derivative A->C Ar-B(OH)₂, Pd Catalyst, Base D 6-Bromo-1H-indole-3-carboxylic Acid A->D NaOH, H₂O/MeOH E Amide Derivative D->E R₂NH, Coupling Agent

Caption: Synthetic transformations of this compound.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Bromoindole, Boronic Acid, Catalyst, Base start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat Mixture (Conventional or Microwave) solvent->reaction workup Cool, Dilute with Water, and Extract reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth inhibition of translation initiation Inhibitor Kinase Inhibitor (Derived from Bromoindole) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

References

Application Notes and Protocols for the Preparation of Anti-Hepatitis B Virus Agents from Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of indole (B1671886) carboxylate derivatives as potential therapeutic agents against the Hepatitis B Virus (HBV). The following sections detail the chemical synthesis of promising indole carboxylate scaffolds, protocols for assessing their antiviral efficacy and cytotoxicity, and an exploration of their potential mechanisms of action.

Introduction

Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogues and interferons, can effectively suppress viral replication but rarely lead to a complete cure. This necessitates the development of novel anti-HBV agents with different mechanisms of action. Indole carboxylate derivatives have emerged as a promising class of non-nucleoside HBV inhibitors, with several studies demonstrating their potent antiviral activity in vitro.[1][2][3] This document serves as a practical guide for researchers interested in the discovery and development of indole carboxylate-based anti-HBV drugs.

Data Presentation: Anti-HBV Activity and Cytotoxicity of Indole Carboxylates

The following table summarizes the in vitro anti-HBV activity (IC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of representative indole carboxylate derivatives against HBV replication in HepG2.2.15 cells. The selectivity index (SI = CC₅₀/IC₅₀) is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating a more favorable safety profile.[4]

Compound IDStructureIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
1 5-hydroxy-1H-indole-3-carboxylateHCH₃H4.1 µM (as reported)Not ReportedNot Reported[2]
2 5-hydroxy-1H-indole-3-carboxylateHCH₃-CH₂-Ph-4-Cl3.1 µM (as reported)Not ReportedNot Reported[2]
3 (10L) 5-hydroxy-1H-indole-3-carboxylateHCH₃-CH(CH₃)₂1.52>14.269.38[3]
4 (10P) 5-hydroxy-1H-indole-3-carboxylateHCH₃-CH₂CH(CH₃)₂2.00>17.78.85[3]
5 (7E) 5-hydroxy-1H-indole-3-carboxylateHC₂H₅H24.90>100>4.02[3]
6 (10J) 5-hydroxy-1H-indole-3-carboxylateHCH₃-CH₂-Ph-4-F15.41>100>6.49[3]
7 (9e) 6-bromo-5-hydroxy-1H-indole-3-carboxylateHCH₃-CH₂-Ph3.6>50>13.9[1][5]
8 (9h) 6-bromo-5-hydroxy-1H-indole-3-carboxylateHCH₃-CH₂-Ph-4-CH₃6.37>50>7.85[1][5]
9 (9l) 6-bromo-5-hydroxy-1H-indole-3-carboxylateHCH₃-CH₂-Ph-4-OCH₃5.2>50>9.62[1][5]
10 (11v) 6-bromo-5-hydroxy-1H-indole-3-carboxylateHPh-4-FH5.4>50>9.26[1][5]
11 (11s) 6-bromo-5-hydroxy-1H-indole-3-carboxylateHPh-4-ClHNot Reported>50>8.7[1][5]
12 (11t) 6-bromo-5-hydroxy-1H-indole-3-carboxylateHPh-4-BrHNot Reported>5010.8[1][5]
Lamivudine Nucleoside Analogue---228.00>16007.0[1][3][5]

Experimental Protocols

Chemical Synthesis: Preparation of Ethyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate (A Key Precursor)

This protocol describes the synthesis of a core 5-hydroxyindole (B134679) scaffold using the Nenitzescu indole synthesis, a condensation reaction between a 1,4-benzoquinone (B44022) and a β-aminocrotonic ester.[5][6]

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Glacial Acetic Acid

  • Ethyl Acetate (B1210297)

  • Ethanol

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 equivalent) in a mixture of glacial acetic acid and ethyl acetate.

  • Addition of Enamine: With vigorous stirring, slowly add a solution of ethyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate to the flask at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.

  • Extraction: Transfer the ethyl acetate solution to a separation funnel and wash successively with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells

This protocol outlines the procedure for evaluating the anti-HBV activity of synthesized indole carboxylates in the HepG2.2.15 cell line, which constitutively expresses HBV.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (380 µg/mL)

  • 96-well cell culture plates

  • Test compounds (indole carboxylates) and positive control (e.g., Lamivudine)

  • Viral DNA extraction kit

  • Reagents for quantitative Polymerase Chain Reaction (qPCR) specific for the HBV genome

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for 80-90% confluency at the end of the experiment.

  • Compound Treatment: After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a "no drug" (vehicle) control and a positive control.

  • Incubation: Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator, changing the medium with freshly prepared compounds every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Viral DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantification of HBV DNA by qPCR: Perform qPCR using primers and a probe specific for a conserved region of the HBV genome to quantify the amount of extracellular HBV DNA. Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA in each sample.

  • Data Analysis: Normalize the results to the "no drug" control and calculate the 50% inhibitory concentration (IC₅₀) using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic concentration (CC₅₀) of the indole carboxylates using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2.2.15 cells (or the parent HepG2 cell line)

  • DMEM with 10% FBS

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a "blank" control (medium only). Incubate for the same duration as the anti-HBV assay.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control and determine the 50% cytotoxic concentration (CC₅₀).

Potential Mechanisms of Action and Signaling Pathways

The anti-HBV activity of indole carboxylates may be attributed to several mechanisms. Two plausible pathways are highlighted below.

Modulation of HBV Capsid Assembly

Several studies suggest that indole derivatives can act as HBV capsid assembly modulators (CAMs). CAMs are small molecules that bind to the HBV core protein (HBc), inducing either the formation of aberrant, non-functional capsids or accelerating the assembly process, leading to the encapsidation of empty capsids devoid of the viral pregenomic RNA (pgRNA). Both outcomes disrupt the HBV replication cycle.

HBV_Capsid_Assembly cluster_replication HBV Replication Cycle cluster_inhibition Inhibition by Indole Carboxylates pgRNA pgRNA Capsid Nucleocapsid (pgRNA-containing) pgRNA->Capsid Encapsidation HBc_dimer HBc Dimer HBc_dimer->Capsid Assembly Aberrant_Capsid Aberrant Capsid (non-functional) HBc_dimer->Aberrant_Capsid Misdirection Empty_Capsid Empty Capsid (no pgRNA) HBc_dimer->Empty_Capsid Acceleration rcDNA rcDNA Capsid->rcDNA Reverse Transcription Virion_release Virion Release rcDNA->Virion_release Indole_Carboxylate Indole Carboxylate Indole_Carboxylate->HBc_dimer Binds to Aberrant_Capsid->Virion_release Inhibition of functional virion release Empty_Capsid->Virion_release Inhibition of functional virion release

Caption: Proposed mechanism of HBV capsid assembly modulation by indole carboxylates.

Indirect Antiviral Effect via Indoleamine 2,3-Dioxygenase (IDO) Pathway

Interferon-gamma (IFN-γ) is a key cytokine in the host immune response against HBV. One of its antiviral mechanisms involves the upregulation of indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the degradation of tryptophan. The resulting depletion of tryptophan can preferentially inhibit viral protein synthesis and genome replication. It is plausible that certain indole derivatives could modulate this pathway, leading to an indirect anti-HBV effect.

IDO_Pathway cluster_host_cell Host Hepatocyte cluster_hbv_inhibition HBV Replication Inhibition IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT IDO_gene IDO Gene Transcription JAK_STAT->IDO_gene IDO_enzyme IDO Enzyme IDO_gene->IDO_enzyme Tryptophan_depletion Tryptophan Depletion IDO_enzyme->Tryptophan_depletion Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO HBV_Protein_Synth HBV Protein Synthesis Tryptophan_depletion->HBV_Protein_Synth Inhibits HBV_Replication HBV Genome Replication Tryptophan_depletion->HBV_Replication Inhibits Indole_Carboxylate Indole Carboxylate (Potential Modulator) Indole_Carboxylate->IDO_enzyme ?

Caption: The IFN-γ-IDO pathway and its potential role in the anti-HBV effect of indole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of indole carboxylates as anti-HBV agents.

Workflow Start Design & Synthesis of Indole Carboxylate Library Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification Screening Primary Anti-HBV Screening (e.g., HepG2.2.15 cells) Purification->Screening Hit_Selection Hit Selection based on IC₅₀, CC₅₀, and SI Screening->Hit_Selection Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cytotoxicity->Hit_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Selection->SAR_Studies Mechanism_Studies Mechanism of Action Studies (e.g., Capsid Assembly Assay) Hit_Selection->Mechanism_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A general workflow for the development of indole carboxylate-based anti-HBV agents.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application of Methyl 6-Bromo-1H-Indole-3-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 6-bromo-1H-indole-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its indole (B1671886) scaffold, substituted with a bromine atom and a methyl ester group, provides reactive handles for the synthesis of a diverse range of biologically active molecules. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This application note details the synthetic utility of this compound, summarizes the biological activities of its derivatives, and provides experimental protocols for its synthesis and application in the preparation of bioactive compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position of the indole ring, as seen in this compound, enhances the potential for further functionalization through various cross-coupling reactions. This allows for the systematic exploration of chemical space to develop compounds with optimized potency, selectivity, and pharmacokinetic properties. Derivatives of this compound have shown promise as antitumor and antibacterial agents, highlighting its importance as a starting material in drug discovery programs.

Synthetic Applications

This compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups.

A significant application of this scaffold is in the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE)[1][2][3]. bCSE is a key enzyme in the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. H₂S protects these bacteria from oxidative stress, and its inhibition can enhance the efficacy of antibiotics[1][2][3]. 6-Bromoindole (B116670) serves as the foundational building block for the synthesis of potent bCSE inhibitors[1][2][3].

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a range of biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

As mentioned, derivatives of 6-bromoindole are effective inhibitors of bacterial cystathionine γ-lyase (bCSE), acting as antibiotic potentiators[1][2][3]. By suppressing H₂S production, these compounds render pathogenic bacteria more susceptible to existing antibiotics.

Antitumor Activity

Various indole derivatives have been investigated for their anticancer properties. The mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy[4][5]. While specific data for this compound is limited, the broader class of bromoindole derivatives shows significant potential in oncology research.

Quantitative Data

The following tables summarize the biological activity of various derivatives of the 6-bromoindole scaffold.

Table 1: Antibacterial Activity of 6-Bromoindole Derivatives

CompoundTarget OrganismActivityReference
6-bromoindole derivativesStaphylococcus aureus, Pseudomonas aeruginosaInhibition of bacterial cystathionine γ-lyase (bCSE), potentiation of antibiotics[1][2][3]
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamidesKlebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella TyphiMIC values ranging from 0.35–1.25 μg/mL[6]

Table 2: Anticancer Activity of Bromoindole Derivatives

CompoundCell Line(s)IC₅₀/ActivityReference
5-bromoindole-2-carboxylic acid derivativesA549, HepG2, MCF-7Inhibition of EGFR tyrosine kinase[4][5]
5-brominated spiroindoline derivativesJurkat, CEM (leukemia)Partial increase in anticancer activity[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2, A549, SW620IC₅₀ values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and significant activity, respectively[8]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-indole-3-carboxylic acid

This protocol describes the synthesis of the precursor carboxylic acid.

Materials:

Procedure:

  • To a solution of 6-bromoindole (40 g) in anhydrous dichloromethane (450 ml), add aluminum chloride (15 g).

  • Add oxalyl chloride (60 g) to the mixture and reflux for 2 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, dry it, and concentrate under reduced pressure.

  • The resulting crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is then hydrolyzed.

  • Dissolve the crude product in a suitable solvent and add a solution of sodium hydroxide.

  • Stir the mixture until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 6-bromo-1H-indole-3-carboxylic acid.

Protocol 2: Synthesis of this compound (Esterification)

This protocol describes the esterification of the carboxylic acid to the final product.

Materials:

  • 6-Bromo-1H-indole-3-carboxylic acid

  • Methanol (B129727) (MeOH)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend 6-bromo-1H-indole-3-carboxylic acid in methanol.

  • Add a catalytic amount of sulfuric acid or a stoichiometric amount of thionyl chloride carefully at 0 °C.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Protocol 3: Synthesis of a bCSE Inhibitor Intermediate

This protocol outlines a key step in synthesizing an inhibitor of bacterial cystathionine γ-lyase starting from 6-bromoindole.

Materials:

  • 6-Bromoindole

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

  • Water

  • Ethyl acetate

Procedure:

  • Add 6-bromoindole (2.72 g, 13.88 mmol) to a stirred suspension of NaH (610.7 mg, 12.23 mmol) in dry DMF (15 mL).

  • Stir the mixture for 4 hours.

  • Add methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (3.27 g, 17.33 mmol).

  • Heat the solution to 40 °C and stir at this temperature for 3 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry, and concentrate to yield the crude product, which can be further purified by chromatography[9].

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 6-Bromoindole friedel_crafts Friedel-Crafts Acylation (Oxalyl Chloride, AlCl₃) start->friedel_crafts hydrolysis Hydrolysis (NaOH, HCl) friedel_crafts->hydrolysis Intermediate Acid Chloride esterification Esterification (MeOH, H₂SO₄) hydrolysis->esterification 6-Bromo-1H-indole-3-carboxylic acid product This compound esterification->product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_pathway Mechanism of Action: Inhibition of Bacterial H₂S Production antibiotic Antibiotic oxidative_stress Bacterial Oxidative Stress antibiotic->oxidative_stress Induces bCSE_inhibitor 6-Bromoindole Derivative (e.g., from Methyl 6-Bromo- 1H-indole-3-carboxylate) bCSE Bacterial Cystathionine γ-lyase (bCSE) bCSE_inhibitor->bCSE Inhibits h2s H₂S Production bCSE->h2s Catalyzes h2s->oxidative_stress Protects from bacterial_death Bacterial Cell Death oxidative_stress->bacterial_death

References

N-alkylation experimental procedure for Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of Methyl 6-Bromo-1H-Indole-3-Carboxylate

Introduction

N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of numerous biologically active compounds and pharmaceutical intermediates. The indole (B1671886) nucleus is a common scaffold in many natural products and synthetic drugs. Modification at the N1 position can significantly impact the pharmacological properties of the molecule. This application note provides a detailed experimental procedure for the N-alkylation of this compound, a versatile building block in medicinal chemistry. The described protocol utilizes a classical approach with sodium hydride in dimethylformamide, a widely adopted and efficient method for this type of transformation.[1][2][3]

Reaction Principle

The N-alkylation of an indole proceeds via a two-step mechanism. First, a strong base is used to deprotonate the indole nitrogen, forming a nucleophilic indole anion.[3] Sodium hydride (NaH) is a common and effective base for this purpose.[1][2] In the second step, the indole anion acts as a nucleophile and attacks an alkylating agent, typically an alkyl halide, in an SN2 reaction to form the N-alkylated product.[3] The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being standard as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Various
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeVarious
Anhydrous Dimethylformamide (DMF)≥99.8%Various
Alkyl Halide (e.g., Methyl Iodide, Benzyl (B1604629) Bromide)Reagent GradeVarious
Ethyl Acetate (B1210297)ACS GradeVarious
Saturated Sodium Bicarbonate SolutionLaboratory GradeVarious
Brine (Saturated Sodium Chloride Solution)Laboratory GradeVarious
Anhydrous Sodium SulfateACS GradeVarious
Silica (B1680970) Gel for Column Chromatography60 Å, 230-400 meshVarious

Procedure

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.

  • Indole Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Deprotonation: Slowly add the solution of the indole to the sodium hydride suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the indole anion is often indicated by a color change and the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Summary

The following table provides a representative summary of the quantitative data for a typical N-alkylation reaction of this compound with benzyl bromide.

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material254.09 g/mol
Amount of Starting Material1.0 g (3.94 mmol)
BaseSodium Hydride (60% in oil)
Equivalents of Base1.2
Alkylating AgentBenzyl Bromide
Equivalents of Alkylating Agent1.1
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Representative Yield ~85-95%

Experimental Workflow

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_NaH Add NaH to Anhydrous DMF (0 °C, Inert Atmosphere) start->add_NaH add_indole Add this compound Solution in DMF add_NaH->add_indole deprotonation Stir at RT for 30 min (Deprotonation) add_indole->deprotonation add_alkyl_halide Add Alkylating Agent (0 °C) deprotonation->add_alkyl_halide react Stir at RT until Completion (Monitor by TLC) add_alkyl_halide->react quench Quench with Saturated NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Column Chromatography dry->purify end Pure N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Methyl 6-Bromo-1H-Indole-3-Carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this core through modern synthetic methods is of paramount importance for the discovery of novel therapeutic agents. The bromine atom at the 6-position of the indole ring serves as a key handle for the introduction of a diverse array of molecular fragments via well-established cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Overview of Synthetic Applications

This compound is an ideal substrate for the synthesis of a wide range of substituted indole derivatives. The electron-rich nature of the indole ring, combined with the reactivity of the carbon-bromine bond, allows for efficient palladium-catalyzed transformations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to libraries of compounds with potential biological activity.

Data Presentation: Representative Yields in Cross-Coupling Reactions

The following tables summarize representative yields for various cross-coupling reactions on bromo-indole and related heterocyclic scaffolds. It is important to note that these yields are illustrative and may require optimization for the specific substrate, this compound.

Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901680-92
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O110875-88
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME801270-85

Table 2: Heck Coupling of Bromo-Heterocycles with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1002470-85
2StyrenePdCl₂(PPh₃)₂ (3)NaOAcDMA1201865-80
3n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃NMP1102072-88
4AcrylonitrilePd(PPh₃)₄ (5)Et₃NAcetonitrile802460-75

Table 3: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DiPEATHFRT1280-90
31-HeptynePd(OAc)₂/XPhos (2)CuI (5)Cs₂CO₃Dioxane801075-88
43-EthynylpyridinePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NAcetonitrile50870-85

Table 4: Buchwald-Hartwig Amination of Bromo-Heterocycles with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102480-95
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001875-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1001670-85
4N-MethylanilinePd(OAc)₂ (2)DavePhos (4)LHMDSTHF802078-92

Experimental Protocols

The following are general procedures for performing cross-coupling reactions with this compound. These protocols are based on established methods for similar substrates and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling: Synthesis of Methyl 6-Aryl-1H-indole-3-carboxylates

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench (Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product product purify->product Methyl 6-Aryl-1H-indole-3-carboxylate

Suzuki-Miyaura Coupling Workflow
Heck Reaction: Synthesis of Methyl 6-Alkenyl-1H-indole-3-carboxylates

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with various alkenes.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, NaOAc, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Sealed reaction vessel

Procedure:

  • In the sealed reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent and the alkene via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Alkene - Pd Catalyst, Ligand & Base inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Degassed Solvent inert->solvent heat Heat in Sealed Vessel (100-120 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify extract->purify product product purify->product Methyl 6-Alkenyl-1H-indole-3-carboxylate

Heck Reaction Workflow
Sonogashira Coupling: Synthesis of Methyl 6-Alkynyl-1H-indole-3-carboxylates

This protocol provides a general method for the palladium- and copper-cocatalyzed coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N, DiPEA, as solvent or co-solvent)

  • Degassed solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel

Procedure:

  • To the reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Alkyne - Pd Catalyst & CuI inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent_base Add Degassed Solvent & Base inert->solvent_base stir Stir at RT or Heat (40-60 °C) solvent_base->stir monitor Monitor Progress (TLC) stir->monitor quench Dilute & Quench monitor->quench extract Extract & Wash quench->extract purify Dry, Concentrate & Purify extract->purify product product purify->product Methyl 6-Alkynyl-1H-indole-3-carboxylate

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of Methyl 6-Amino-1H-indole-3-carboxylates

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • In a glovebox, charge the reaction vessel with the palladium precursor and the phosphine ligand.

  • Add this compound, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Pd Precursor, Ligand & Base solvent Add Anhydrous Degassed Solvent reagents->solvent heat Heat in Sealed Vessel (90-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool_filter Cool & Filter monitor->cool_filter extract_wash Extract & Wash cool_filter->extract_wash purify Dry, Concentrate & Purify extract_wash->purify product product purify->product Methyl 6-Amino-1H-indole-3-carboxylate

Buchwald-Hartwig Amination Workflow

Application Notes and Protocols for the Functionalization of Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C3 position of Methyl 6-Bromo-1H-Indole-3-Carboxylate. Given the substitution pattern of the starting material, direct electrophilic substitution at the C3 position is not feasible. Therefore, these notes focus on the synthetically valuable transformations of the C3-ester group, which allow for diverse functionalization. Additionally, protocols for functionalization at the adjacent C2 position are included, as this is a common and synthetically useful modification for this class of compounds.

Reduction of the C3-Ester to a Hydroxymethyl Group

The reduction of the methyl ester at the C3 position to a primary alcohol provides a versatile intermediate, (6-Bromo-1H-indol-3-yl)methanol, which can be further modified. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the indole (B1671886) ester to the LiAlH₄ suspension at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford (6-Bromo-1H-indol-3-yl)methanol.

Quantitative Data (Representative):

Starting MaterialProductReducing AgentSolventYield (%)Purity (%)
Methyl Indole-3-Carboxylate (B1236618) Derivative3-Hydroxymethylindole DerivativeLiAlH₄THF85-95>95

Note: The data presented is representative for the reduction of indole-3-carboxylates. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Workflow:

G Reduction of C3-Ester start This compound reagents 1. LiAlH4, THF, 0 °C to rt 2. Workup start->reagents product (6-Bromo-1H-indol-3-yl)methanol reagents->product purification Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: Workflow for the reduction of the C3-ester.

Conversion of the C3-Ester to an Amide

The conversion of the C3-ester to an amide is a key transformation for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules. This can be achieved by direct aminolysis or through a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol: Direct Aminolysis

Materials:

  • This compound

  • Amine (e.g., ammonia (B1221849), primary or secondary amine)

  • Methanol (B129727) or a suitable aprotic solvent (e.g., DMF, DMSO)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in methanol or another suitable solvent.

  • Add a large excess of the desired amine (e.g., a solution of ammonia in methanol, or 5-10 equivalents of a primary/secondary amine).

  • Heat the reaction mixture at a temperature ranging from 50 °C to reflux, and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or silica gel column chromatography.

Quantitative Data (Representative):

Starting MaterialAmineProductSolventYield (%)
Methyl Indole-3-CarboxylateAmmoniaIndole-3-carboxamideMethanol70-90
Methyl Indole-3-CarboxylateBenzylamineN-Benzyl-indole-3-carboxamideDMF65-85

Note: The data is representative for the aminolysis of methyl indole-3-carboxylate. Yields are dependent on the nucleophilicity of the amine and reaction conditions.

Reaction Pathway:

G Conversion of C3-Ester to Amide start This compound product 6-Bromo-1H-indole-3-carboxamide start->product Heat, Solvent amine Amine (R-NH2) amine->product

Caption: Pathway for the conversion of the C3-ester to an amide.

Decarboxylation at the C3-Position

Decarboxylation of the C3-ester, typically after hydrolysis to the corresponding carboxylic acid, provides the 6-bromo-1H-indole core. This can be a strategic step to enable subsequent functionalization at the now vacant C3 position.

Experimental Protocol: Hydrolysis and Decarboxylation

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol/Water mixture

  • Hydrochloric Acid (HCl)

  • Copper powder or Quinoline (B57606)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

Step 1: Hydrolysis

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of NaOH or KOH (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with concentrated HCl until a precipitate is formed.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 6-Bromo-1H-indole-3-carboxylic acid.

Step 2: Decarboxylation

  • In a round-bottom flask, mix the 6-Bromo-1H-indole-3-carboxylic acid with a catalytic amount of copper powder or use quinoline as a solvent.

  • Heat the mixture to a high temperature (typically 180-250 °C) until the evolution of CO₂ ceases.

  • Cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with dilute acid (to remove quinoline if used), then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 6-bromo-1H-indole by column chromatography or recrystallization.

Quantitative Data (Representative):

Reaction StepStarting MaterialProductReagentsYield (%)
HydrolysisMethyl Indole-3-CarboxylateIndole-3-carboxylic AcidNaOH, MeOH/H₂O>90
DecarboxylationIndole-3-carboxylic AcidIndoleHeat, Copper/Quinoline60-80

Note: Yields are representative and can be influenced by the stability of the indole ring under the harsh decarboxylation conditions.

Logical Relationship:

G Decarboxylation at C3 start This compound hydrolysis Hydrolysis (NaOH, MeOH/H2O) start->hydrolysis acid 6-Bromo-1H-indole-3-carboxylic acid hydrolysis->acid decarboxylation Decarboxylation (Heat, Cu/Quinoline) acid->decarboxylation product 6-Bromo-1H-indole decarboxylation->product

Caption: Logical steps for decarboxylation at the C3-position.

Functionalization at the C2-Position

While the C3 position is substituted, the C2 position of the indole ring is often amenable to functionalization. This is a crucial strategy for elaborating the indole scaffold.

Experimental Protocol: C2-Alkylation (Representative Friedel-Crafts type)

Materials:

  • This compound

  • Alkylating agent (e.g., an activated alkyl halide or an alcohol with a Lewis acid)

  • Lewis Acid (e.g., BF₃·OEt₂, InCl₃, Sc(OTf)₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the Lewis acid (0.1-1.0 equivalent) at room temperature or 0 °C.

  • Add the alkylating agent (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C2-alkylated indole.

Quantitative Data (Representative):

Starting MaterialAlkylating AgentLewis AcidProductYield (%)
Indole-3-carboxylateBenzyl alcoholInCl₃2-Benzyl-indole-3-carboxylate70-85
Indole-3-carboxylatePropargyl alcoholSc(OTf)₃2-Propargyl-indole-3-carboxylate75-90

Note: Data is based on similar indole-3-carboxylate systems. The reactivity of the C2 position can be influenced by the N-H proton; N-protection might be necessary in some cases.

Signaling Pathway Analogy for Reaction Mechanism:

G C2-Alkylation Pathway indole This compound nucleophilic_attack Nucleophilic Attack from C2 indole->nucleophilic_attack lewis_acid Lewis Acid (e.g., InCl3) activated_complex Activated Electrophile [R]+ lewis_acid->activated_complex alkylating_agent Alkylating Agent (e.g., R-OH) alkylating_agent->activated_complex Activation activated_complex->nucleophilic_attack intermediate C2-Alkylated Intermediate nucleophilic_attack->intermediate deprotonation Deprotonation intermediate->deprotonation product C2-Alkylated Product deprotonation->product

Caption: Proposed pathway for C2-alkylation.

Disclaimer: The protocols and data provided are intended for guidance and are based on established chemical literature for similar compounds. Researchers should conduct their own risk assessments and optimization studies for their specific applications. Always handle chemicals with appropriate safety precautions.

Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of indole-3-carboxylate (B1236618) derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Application Notes

Indole-3-carboxylate derivatives are a critical class of heterocyclic compounds widely recognized for their therapeutic potential. The indole (B1671886) scaffold is a common motif in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The application of microwave irradiation in the synthesis of these derivatives has emerged as a green and efficient methodology, aligning with the principles of sustainable chemistry.[4]

Biological Significance and Potential Therapeutic Applications

Indole-containing molecules have shown promise in oncology by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5][6] Notably, indole derivatives have been shown to modulate the PI3K/Akt/mTOR and STAT3 signaling pathways, which are often dysregulated in cancer.[7][8][9][10]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds, such as Indole-3-carbinol (I3C), have been demonstrated to inhibit this pathway, leading to the suppression of tumor growth.[7][9][11] The proposed mechanism involves the downregulation of key proteins like Akt and mTOR, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.[7][9][11]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression and metastasis. Certain N-arylsulfonylsubstituted-1H indole derivatives have been identified as inhibitors of STAT3 phosphorylation, leading to cell cycle arrest and inhibition of tubulin polymerization in tumor cells.[10]

The ability of indole derivatives to modulate these critical signaling pathways underscores their potential as scaffolds for the development of novel targeted cancer therapies.

Experimental Protocols

The following protocols are based on the successful microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed heterocyclization.[1][2][10][11][12]

General Workflow for Microwave-Assisted Synthesis

Microwave-Assisted Synthesis Workflow reagents Reactants & Catalyst (e.g., Enamine, Pd(OAc)2, Cu(OAc)2, K2CO3) vessel Microwave Vial reagents->vessel solvent Solvent (e.g., DMF, ACN, DMSO) solvent->vessel microwave Microwave Reactor vessel->microwave Sealing & Inert Atmosphere reaction Reaction Mixture microwave->reaction Irradiation (Set Temp, Time, Power) workup Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., HPLC, Column Chromatography) workup->purification product Final Product (Indole-3-carboxylate derivative) purification->product analysis Analysis (e.g., NMR, HRMS) product->analysis

Caption: General experimental workflow for the microwave-assisted synthesis of indole-3-carboxylate derivatives.

Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

This protocol details the synthesis of a representative indole-3-carboxylate derivative from its corresponding N-aryl enamine precursor.

Materials:

  • Methyl (Z)-3-(phenylamino)but-2-enoate (N-aryl enamine)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Sealed microwave reaction vessel

  • Standard glassware for work-up and purification

Procedure:

  • To a microwave reaction vessel, add the N-aryl enamine (0.16 mmol, 1 eq), palladium acetate (10 mol%), copper acetate (1 eq), and potassium carbonate (2.5 eq).[1]

  • Add DMF (2 mL) to the vessel.[1]

  • Seal the vessel and establish an inert atmosphere (e.g., by purging with argon).[13]

  • Place the vessel in the microwave reactor and irradiate the mixture at a constant temperature of 60°C for the specified time (see Table 1).[1][12]

  • After the reaction is complete, cool the vessel to room temperature.

  • The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by an appropriate method, such as semi-preparative HPLC or column chromatography, to yield the pure indole-3-carboxylate derivative.[1]

  • The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Reaction Data

The following tables summarize the reaction conditions and yields for the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives using the microwave-assisted protocol.

Table 1: Optimization of Reaction Conditions for Methyl 2-methyl-1H-indole-3-carboxylate (20) [12]

EntryCatalyst (mol%)Oxidant (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (1)K₂CO₃ (2.5)DMF60180
2Pd(OAc)₂ (10)Cu(OAc)₂ (1)K₂CO₃ (2.5)DMF60292
3Pd(OAc)₂ (5)Cu(OAc)₂ (1)K₂CO₃ (2.5)DMF60395

Table 2: Synthesis of Substituted 2-Methyl-1H-indole-3-carboxylate Derivatives [1][12]

ProductSubstituentSolventTime (h)Yield (%)
21 6-NO₂DMSO394
22 6-BrDMF391
23 Benzo[g]DMSO488
24 5-ClACN393
25 6-ClDMF390
26 5-NO₂DMSO396
27 2,5,7-trimethylDMF394
28 5-phenoxyDMF489

Visualizations

Reaction Mechanism: Palladium-Catalyzed Intramolecular Oxidative Coupling

Palladium-Catalyzed Heterocyclization cluster_0 Catalytic Cycle enamine N-Aryl Enamine pd_complex Pd(0)-Enamine Complex enamine->pd_complex + Pd(0) pd0 Pd(0) ch_activation C-H Activation Intermediate pd_complex->ch_activation Intramolecular C-H Activation reductive_elimination Reductive Elimination ch_activation->reductive_elimination pdiih Pd(II)-H ch_activation->pdiih β-Hydride Elimination reductive_elimination->pd0 Regeneration indole Indole Product reductive_elimination->indole - Pd(0) pdii Pd(II) pdiih->pdii - H- pdii->pd0 + Cu(I) -> Cu(II) cu_oxidant Cu(II) Oxidant caption Simplified mechanism of Pd-catalyzed intramolecular oxidative coupling.

Caption: Proposed mechanism for the palladium-catalyzed synthesis of indole derivatives.

Signaling Pathway Inhibition by Indole Derivatives

Signaling Pathway Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation GeneTranscription Gene Transcription (Proliferation, Angiogenesis) pSTAT3->GeneTranscription Dimerization & Nuclear Translocation Indole Indole-3-carboxylate Derivatives Indole->Akt Inhibition Indole->pSTAT3 Inhibition of Phosphorylation caption Inhibition of PI3K/Akt/mTOR and STAT3 pathways by indole derivatives.

Caption: Potential mechanism of anticancer activity of indole derivatives.

References

Application Notes and Protocols: Methyl 6-Bromo-1H-Indole-3-Carboxylate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a valuable starting material for the synthesis of novel therapeutic agents targeting neurological disorders. Its indole (B1671886) core is a privileged structure, found in many biologically active compounds, including neurotransmitters like serotonin. The presence of a bromine atom at the 6-position offers a site for further chemical modification, while the methyl carboxylate at the 3-position can be readily converted into various functional groups. This document provides detailed application notes and protocols for utilizing this compound in a multi-target-directed ligand (MTDL) approach for the discovery of drugs for complex neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The MTDL strategy aims to design single molecules that can simultaneously modulate multiple pathological targets, which is particularly relevant for multifactorial diseases of the central nervous system.[1][2][3] Key targets in neurodegenerative disorders include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine, and monoamine oxidase A (MAO-A) and B (MAO-B), enzymes that regulate neurotransmitter levels and contribute to oxidative stress.[1]

Multi-Target-Directed Ligand (MTDL) Strategy

The core concept is to synthesize derivatives of this compound that can interact with multiple targets implicated in the pathogenesis of neurological disorders. The indole scaffold itself has neuroprotective properties. By incorporating pharmacophores known to inhibit cholinesterases and monoamine oxidases, it is possible to create novel compounds with a synergistic therapeutic effect.

MTDL_Concept cluster_Targets Neurological Disease Targets Indole This compound (Scaffold) Derivative Novel Multi-Target Derivative Indole->Derivative Derivatization AChE AChE/BuChE Inhibition Derivative->AChE Binds to MAO MAO-A/B Inhibition Derivative->MAO Inhibits Neuroprotection Neuroprotection & Anti-inflammatory Derivative->Neuroprotection Promotes Synthesis_Workflow Start This compound Step1 N-Alkylation (R1-X, Base) Start->Step1 Intermediate1 N-Alkylated Intermediate Step1->Intermediate1 Step2 Hydrolysis (LiOH or NaOH) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (R2-NH2, Coupling Agent) Intermediate2->Step3 Final Final Multi-Target Compound Step3->Final Signaling_Pathway cluster_Cholinergic Cholinergic Synapse cluster_Dopaminergic Dopaminergic Neuron ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor (Cognition) ACh->Postsynaptic Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism ROS Oxidative Stress (ROS) MAOB->ROS MTDL Indole Derivative (MTDL) MTDL->AChE Inhibits MTDL->MAOB Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 6-Bromo-1H-Indole-3-Carboxylate synthesis.

Troubleshooting Guide

Low or inconsistent yields in the synthesis of this compound can arise from a variety of factors, from reagent quality to reaction conditions. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have proceeded to completion. 2. Suboptimal reaction temperature: Incorrect temperature can hinder the reaction rate or lead to decomposition. 3. Inactive catalyst: The catalyst may have lost its activity. 4. Poor quality starting materials: Impurities in reactants can interfere with the synthesis. 5. Incorrect stoichiometry: Molar ratios of reactants and reagents may be inaccurate.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. For bromination, low temperatures (e.g., -60°C) are often crucial. For esterification, temperatures between 60-70°C are typically sufficient.[1] 3. Ensure the catalyst is fresh and active. 4. Verify the purity of all starting materials. 5. Carefully check the molar ratios of all reactants and reagents.
Presence of Multiple Products (Low Selectivity) 1. Over-bromination: Use of excess brominating agent can lead to di- or tri-brominated products. 2. Side reactions: Competing reactions such as N-alkylation or decarboxylation may be occurring.[1] 3. Isomer formation: In Fischer indole (B1671886) synthesis, non-aromatic indolenine isomers can form.[1]1. Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of N-Bromosuccinimide). 2. For esterification, use a mild acid catalyst like p-toluenesulfonic acid (TsOH) to minimize decarboxylation.[1] Avoid strong bases to prevent N-methylation.[1] 3. Optimize the choice of acid catalyst and solvent in Fischer indole synthesis.
Product Degradation 1. Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can decompose the indole ring. 2. Prolonged reaction time: Extended exposure to reaction conditions can lead to product degradation.1. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[1] 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[1]
Difficult Purification 1. Formation of closely related byproducts: Byproducts with similar polarity to the desired product can make separation challenging. 2. Residual starting materials: Incomplete reaction can contaminate the final product.1. Optimize reaction conditions to minimize byproduct formation. 2. Employ purification techniques such as column chromatography with a carefully selected eluent system or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to avoid during the synthesis of indole-3-carboxylates?

A1: The most prevalent side reactions are decarboxylation of the indole-3-carboxylic acid starting material, which is promoted by high temperatures and acidic or basic conditions, and N-alkylation (methylation of the indole nitrogen), especially when using harsh methylating agents or strong bases.[1]

Q2: How can I minimize the formation of the N-methylated byproduct?

A2: To reduce N-methylation, opt for Fischer esterification, which uses methanol (B129727) as the solvent and a catalytic amount of a strong acid like sulfuric acid. This method directly converts the carboxylic acid to the methyl ester without a separate methylating agent that could react with the indole nitrogen.[1] It is also crucial to avoid the use of strong bases like sodium hydride (NaH), which deprotonate the indole nitrogen and increase its nucleophilicity.[1][2]

Q3: What is the best method for brominating the indole ring at the 6-position?

A3: While a direct protocol for 6-bromination of methyl 1H-indole-3-carboxylate was not found, a highly efficient method for the bromination of a similar substrate, Methyl 1H-indole-6-carboxylate, at the 3-position involves using N-Bromosuccinimide (NBS) in anhydrous DMF at a low temperature (-60°C), which affords a high yield (98%).[3] This suggests that NBS is a suitable reagent for selective bromination of the indole core, and careful control of stoichiometry and temperature is key.

Q4: My final product is a pale pink powder. Is this color expected?

A4: Yes, methyl indole-3-carboxylate (B1236618) and its derivatives are often described as pale pink or white solids.[4]

Q5: What are the recommended storage conditions for this compound?

A5: It is advisable to store the compound in a dry, sealed container, protected from light, at room temperature.[4]

Experimental Protocols

Protocol 1: Bromination of an Indole Carboxylate (Adapted)

This protocol is adapted from the synthesis of methyl 3-bromoindole-6-carboxylate and can serve as a starting point for the synthesis of this compound, assuming the starting material is Methyl 1H-indole-3-carboxylate.

Step 1: Reaction Setup

  • Dissolve Methyl 1H-indole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -60°C using an appropriate cooling bath.

Step 2: Bromination

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in anhydrous DMF.

  • Add the NBS solution dropwise to the cooled indole solution over 20-30 minutes.

  • Stir the reaction mixture at -60°C and then allow it to slowly warm to room temperature over 3 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete (monitored by TLC), quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Fischer Esterification of 6-Bromo-1H-indole-3-carboxylic acid

This protocol describes the direct esterification of the carboxylic acid to the methyl ester.

Step 1: Reaction Setup

  • Suspend 6-Bromo-1H-indole-3-carboxylic acid (1 equivalent) in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

Step 2: Esterification

  • Reflux the mixture until the reaction is complete, monitoring the progress by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp optimize_time_temp->check_reaction check_byproducts Analyze for Byproducts (TLC/NMR) complete->check_byproducts byproducts_present Byproducts Present? check_byproducts->byproducts_present optimize_conditions Optimize Conditions (e.g., Stoichiometry, Catalyst) byproducts_present->optimize_conditions Yes no_byproducts No Significant Byproducts byproducts_present->no_byproducts No optimize_conditions->start check_workup Review Work-up & Purification no_byproducts->check_workup end Improved Yield check_workup->end

Caption: A decision-making workflow for troubleshooting low product yield.

Esterification_Workflow Fischer Esterification Protocol start Start: 6-Bromo-1H-indole-3-carboxylic acid add_reagents Suspend in Methanol Add Catalytic Acid (H₂SO₄) start->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: 1. Remove Methanol 2. Dissolve in EtOAc 3. Neutralize with NaHCO₃ 4. Wash with Brine monitor->workup Complete purify Purification: 1. Dry over Na₂SO₄ 2. Concentrate 3. Recrystallize workup->purify end Product: this compound purify->end

Caption: Key steps in the Fischer Esterification of 6-Bromo-1H-indole-3-carboxylic acid.

References

Purification techniques for Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 6-Bromo-1H-Indole-3-Carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities can originate from the synthetic route or degradation. Common contaminants may include:

  • 6-Bromo-1H-indole-3-carboxylic acid: This is a primary impurity, often formed by the hydrolysis of the methyl ester.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials like 6-bromoindole (B116670) may be present.[3]

  • Over-brominated Species: Synthesis using brominating agents can sometimes lead to the formation of di- or tri-brominated indole (B1671886) derivatives.[4]

  • Positional Isomers: Depending on the regioselectivity of the synthesis, other bromo-indole isomers could be present.

  • Residual Solvents: Solvents used during the synthesis and work-up (e.g., DMF, Ethyl Acetate) may remain in the crude product.[5]

Q2: My isolated product has a pink or brownish hue. Is this normal?

A2: While the pure compound is typically an off-white or pale solid, indole derivatives are susceptible to oxidation, which can cause discoloration.[1] The presence of color may indicate minor impurities or slight degradation. The purity should always be verified by analytical methods like TLC, HPLC, or NMR.

Q3: How do I choose the best purification method: column chromatography or recrystallization?

A3: The choice depends on the impurity profile and the scale of your reaction.

  • Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the main product, such as the more polar 6-bromo-1H-indole-3-carboxylic acid. It is often faster and more scalable than chromatography.

  • Column Chromatography is the preferred method for separating complex mixtures with multiple components or impurities that have similar polarities to the product.[1] It offers higher resolution for difficult separations.

Q4: What are the recommended TLC conditions for monitoring the purification?

A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically effective. Start with a ratio of around 4:1 (Hexane:Ethyl Acetate) and adjust the polarity to achieve a retention factor (Rf) of 0.25-0.35 for the desired product. Visualization can be done under UV light (254 nm).

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Problem Potential Cause Suggested Solution
Product will not crystallize Solution is too dilute; Incorrect solvent system; Presence of oily impurities.1. Concentrate the solution. 2. Try adding an anti-solvent (a solvent in which the product is insoluble). 3. Scratch the inside of the flask with a glass rod at the solvent line. 4. Consider purifying a small sample by column chromatography to remove oils, then use the pure solid to seed the main batch.
Multiple overlapping spots on TLC after column chromatography Column was overloaded; Solvent polarity was increased too quickly; Inappropriate stationary phase.1. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica (B1680970) gel weight). 2. Use a shallower solvent gradient to improve separation. 3. Ensure the silica gel is properly packed and equilibrated.
Low yield after purification Product is partially soluble in the recrystallization wash solvent; Co-elution of product with impurities during chromatography; Product degradation on silica gel.1. For recrystallization, wash the collected crystals with a minimal amount of ice-cold solvent. 2. For chromatography, collect smaller fractions and analyze them carefully by TLC to avoid combining impure fractions. 3. For sensitive compounds, consider deactivating the silica gel with triethylamine (B128534) or using an alternative stationary phase like alumina.
Product appears pure by TLC but NMR shows impurities Impurities do not visualize under UV light; Impurities have the same Rf as the product in the chosen TLC solvent system.1. Stain the TLC plate with a visualizing agent (e.g., permanganate, vanillin) to check for non-UV active impurities. 2. Try developing the TLC in a different solvent system to achieve better separation. 3. Rely on quantitative methods like qNMR or HPLC for final purity assessment.

Experimental Protocols & Methodologies

Method 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.[1][5]

1. Preparation:

  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes.

  • Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no cracks or channels form. Equilibrate the packed column with the starting mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a free-flowing powder. Carefully add this powder to the top of the packed column.

2. Elution and Fraction Collection:

  • Begin elution with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradually increase the solvent polarity by increasing the proportion of ethyl acetate. A suggested gradient is shown in the table below.

  • Collect fractions and monitor their composition by TLC.

3. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 1: Typical Column Chromatography Conditions

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes / Ethyl Acetate Gradient
Example Gradient 1. 95:5 (Hexanes:EtOAc) 2. 90:10 (Hexanes:EtOAc) 3. 80:20 (Hexanes:EtOAc)
TLC Visualization UV light (254 nm)
Method 2: Purification by Recrystallization

This method is effective for removing highly polar or non-polar impurities from a solid crude product.

1. Solvent Selection:

  • The ideal solvent will dissolve the compound when hot but not when cold.

  • Test solubility in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures like toluene/hexanes) to find a suitable system.[4]

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to reflux until all the solid dissolves. Add more solvent in small portions if needed.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum.

Visualized Workflows

Purification_Workflow crude Crude Product assess Assess Purity (TLC/HPLC) crude->assess decision High Purity? assess->decision rextal Recrystallization decision->rextal No (Minor Impurities) chrom Column Chromatography decision->chrom No (Complex Mixture) dry Dry Under Vacuum decision->dry Yes pure Pure Product rextal->pure chrom->pure pure->assess Verify Purity

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery impure Product Still Impure issue_type->impure Purity no_xtal Won't Crystallize issue_type->no_xtal Physical Form yield_method Method? low_yield->yield_method rextal_yield Wash with minimal ice-cold solvent. Check filtrate for product. yield_method->rextal_yield Recrystallization col_yield Analyze all fractions. Use shallower gradient. yield_method->col_yield Chromatography impure_method Method? impure->impure_method rextal_impure Re-crystallize. Ensure slow cooling. impure_method->rextal_impure Recrystallization col_impure Do not overload column. Try a different solvent system. impure_method->col_impure Chromatography no_xtal_sol 1. Concentrate solution. 2. Add anti-solvent. 3. Scratch flask / Seed. no_xtal->no_xtal_sol

Caption: Decision tree for troubleshooting common purification problems.

References

Common side reactions in the bromination of methyl indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the electrophilic bromination of methyl indole-3-carboxylate (B1236618).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of methyl indole-3-carboxylate?

The primary side reactions include over-bromination, leading to di- and tri-brominated products, and a lack of regioselectivity, often resulting in a mixture of isomers that can be difficult to separate.[1] Given the electron-rich nature of the indole (B1671886) ring, degradation or formation of oxidative byproducts can also occur under harsh conditions.[2]

Q2: What is the expected regioselectivity for this reaction?

The electron-withdrawing methyl carboxylate group at the C-3 position deactivates the pyrrole (B145914) ring for electrophilic substitution. Consequently, the reaction is directed to the benzene (B151609) ring. Electrophilic attack typically occurs at the C-5 and C-6 positions, which are activated by the indole nitrogen.[3][4] This can lead to the formation of methyl 5-bromoindole-3-carboxylate, methyl 6-bromoindole-3-carboxylate, or, with excess brominating agent, methyl 5,6-dibromoindole-3-carboxylate.[5]

Q3: Which brominating agent is recommended, Bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents are effective, but N-Bromosuccinimide (NBS) is often preferred. NBS is a solid, making it easier and safer to handle than liquid bromine.[6] It is considered a milder source of electrophilic bromine, which can provide better control over the reaction and help minimize side reactions like over-bromination and decomposition.[2][7] The choice of solvent can significantly impact the reactivity and selectivity of NBS.[6]

Q4: Can the ester group be affected during bromination?

Under standard bromination conditions, which are typically acidic or neutral, the methyl ester group is stable. However, if the reaction is worked up under strong basic conditions (e.g., for N-alkylation), hydrolysis of the ester to the corresponding carboxylic acid can occur.[8] This is a concern because the resulting indole-3-carboxylic acid could potentially undergo decarboxylative bromination.[9]

Troubleshooting Guides

Issue 1: My reaction produced a mixture of 5-bromo and 6-bromo isomers that are co-eluting during chromatography.

  • Cause : The electronic properties of the C-5 and C-6 positions are very similar, leading to comparable reaction rates and the formation of a product mixture. Historically, the monobromination of ethyl indole-3-carboxylate was shown to produce a constant-melting mixture of the 5- and 6-bromo isomers that proved very difficult to separate.[1]

  • Solutions :

    • Optimize Reaction Conditions : Systematically screen different solvents and temperatures. The polarity of the solvent can influence the regioselectivity of bromination reactions involving NBS.[6]

    • Chromatography : Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.

    • Alternative Strategy : If a single isomer is critical, consider a different synthetic approach, such as starting with a pre-brominated indole or using a directing group to enforce selectivity.[10]

Issue 2: A significant amount of di-brominated product (methyl 5,6-dibromoindole-3-carboxylate) is forming.

  • Cause : This is a classic case of over-bromination, typically caused by using an excess of the brominating agent or allowing the reaction to proceed for too long. The mono-brominated product is still activated towards a second electrophilic attack.

  • Solutions :

    • Control Stoichiometry : Use no more than 1.0 equivalent of the brominating agent (e.g., NBS).

    • Slow Addition : Add the brominating agent slowly and in portions, or as a solution via a syringe pump, to maintain a low concentration in the reaction mixture. Performing the reaction at a low temperature (e.g., -60°C to 0°C) is also crucial.[11]

    • Reaction Monitoring : Carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated byproduct.

Issue 3: The reaction is sluggish, or the starting material is decomposing, resulting in a low yield of the desired product.

  • Cause : Indole rings are susceptible to oxidation and can decompose under overly harsh or acidic conditions. A sluggish reaction may indicate insufficient activation of the brominating agent or inappropriate solvent choice.

  • Solutions :

    • Use a Milder Reagent : If using elemental bromine, switch to NBS, which is generally less aggressive.[7]

    • Temperature Control : Maintain the recommended temperature. For many indole brominations, sub-zero temperatures are optimal to balance reactivity with stability.[11]

    • Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.

    • Solvent Choice : For NBS brominations, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be effective.[11] For Br₂, acetic acid is a common choice.[5]

Data Summary

The following table summarizes representative conditions for the bromination of methyl indole-3-carboxylate, highlighting the impact on product distribution.

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureProduct(s)YieldReference
Methyl 1H-indole-3-carboxylateBromine (2.2 eq.)Acetic AcidRoom Temp, 3 daysMethyl 5,6-dibromo-1H-indole-3-carboxylate70%[5]
Methyl 1H-indole-6-carboxylateNBS (~1.02 eq.)DMF-60°C to RTMethyl 3-bromoindole-6-carboxylate98%[11]
Ethyl 1H-indole-3-carboxylateBromine (1.0 eq.)Acetic AcidNot specifiedMixture of 5-bromo and 6-bromo isomersNot specified[1]

Note: The second entry highlights a different starting isomer to illustrate a selective C-3 bromination when the benzene ring is less activated.

Experimental Protocols

Protocol 1: Regioselective Dibromination to Synthesize Methyl 5,6-dibromo-1H-indole-3-carboxylate [5]

  • Reaction Setup : Suspend methyl 1H-indole-3-carboxylate (1.0 eq.) in glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Addition of Bromine : Add bromine (2.2 eq.) dropwise to the suspension at room temperature.

  • Reaction : Stir the reaction mixture at room temperature for 3 days. A fine brown precipitate will form.

  • Work-up : Collect the precipitate by filtration.

  • Purification : Wash the collected solid with hot ethanol (B145695) to remove impurities, affording the desired methyl 5,6-dibromo-1H-indole-3-carboxylate.

Visualizations

Bromination_Side_Reactions cluster_main start Methyl Indole-3-carboxylate reagent + Brominating Agent (e.g., NBS, Br₂) prod_mono Desired Mono-brominated Product (e.g., 6-Bromo) reagent->prod_mono Controlled Conditions side_isomer Isomeric Mixture (5-Bromo and 6-Bromo) reagent->side_isomer Poor Regioselectivity side_di Over-bromination (5,6-Dibromo Product) reagent->side_di Excess Reagent or Long Reaction Time side_decomp Decomposition Products reagent->side_decomp Harsh Conditions

Caption: Logical workflow of the bromination of methyl indole-3-carboxylate.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful functionalization of Methyl 6-Bromo-1H-Indole-3-Carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) failing or giving low yields with this compound?

A1: Low yields in cross-coupling reactions with this substrate can stem from several factors:

  • Catalyst Deactivation: The indole (B1671886) nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the presence of oxygen can lead to the formation of inactive palladium black. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Inefficient Oxidative Addition: The C-Br bond at the 6-position of the indole is on an electron-rich ring system, which can make the initial oxidative addition of the palladium(0) catalyst challenging.

  • Inappropriate Ligand or Base: The choice of ligand and base is critical. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition and subsequent steps of the catalytic cycle. The base must be strong enough to promote the desired reaction but not so strong as to cause unwanted side reactions.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner can reduce the yield of the desired product.

Q2: I am observing the formation of a significant amount of homocoupled product in my Sonogashira reaction. How can I minimize this?

A2: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Use Copper-Free Conditions: Several modern protocols for Sonogashira reactions have been developed that do not require a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.[1][2]

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly deoxygenated to prevent the oxidative dimerization of the alkyne.

  • Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of base can sometimes reduce the rate of homocoupling.

Q3: During N-alkylation of this compound, I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?

A3: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the base and solvent used. The indole anion is ambident, with reactivity at both the N1 and C3 positions.[3] To favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF typically favors the formation of the N-anion, leading to higher N-alkylation selectivity.

  • Protecting Groups: While the goal is direct functionalization, in challenging cases, employing a protecting group on the indole nitrogen can ensure exclusive N-functionalization upon deprotection.

Q4: My Vilsmeier-Haack formylation is giving a complex mixture of products. What are the likely side products and how can I improve the regioselectivity?

A4: The Vilsmeier-Haack reaction on indoles can be sensitive to the substrate's electronic properties.[4] For a 6-bromoindole, formylation can potentially occur at other positions on the ring if the preferred C3 position is blocked or deactivated. Common side products include:

  • N-Formylation: The indole nitrogen can be formylated.

  • Formylation at other ring positions: Depending on the conditions, you might see formylation at C2, C4, or C7.

  • Bis(indolyl)methane formation: The formylated product can react with another molecule of the starting indole.

To improve selectivity, carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions
Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive CatalystUse a fresh, high-purity palladium catalyst and ligand. Ensure rigorous inert atmosphere techniques (degas solvents, use Schlenk line or glovebox).
Inappropriate LigandScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Incorrect BaseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The choice of base is often dependent on the specific coupling reaction.
Significant Hydrodehalogenation Hydride source in the reactionAvoid using alcohol solvents if possible. Ensure the base is not a hydride donor.
Homocoupling of Boronic Acid (Suzuki) Presence of OxygenImprove degassing procedures. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction of Pd(II) which can promote homocoupling.
Low Yield in Buchwald-Hartwig Amination Sterically hindered amine or aryl halideIncrease reaction temperature and/or use a more robust ligand system (e.g., BrettPhos).
N-Alkylation
Problem Potential Cause Troubleshooting Steps
Low Conversion Insufficiently strong baseSwitch to a stronger base such as NaH or KHMDS.
Poorly reactive alkylating agentUse a more reactive alkyl halide (I > Br > Cl). Consider converting the alkyl alcohol to a tosylate or mesylate.
Mixture of N- and C-Alkylated Products Reaction conditions favoring C-alkylationUse a polar aprotic solvent like DMF or THF with a strong base (e.g., NaH).
Vilsmeier-Haack Formylation
Problem Potential Cause Troubleshooting Steps
Low Yield of Formylated Product Decomposition of Vilsmeier reagentPrepare the Vilsmeier reagent fresh at low temperature (0°C) and use it immediately. Ensure anhydrous conditions.
Formation of byproductsAdd the indole substrate slowly to the pre-formed Vilsmeier reagent at low temperature. Monitor the reaction by TLC and quench as soon as the starting material is consumed.
Multiple Formylated Products Lack of regioselectivityCarefully control the reaction temperature; lower temperatures often improve selectivity. Consider alternative formylation methods if regioselectivity remains poor.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various functionalization reactions. These may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2 - 5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Dioxane/H₂O or Toluene/EtOH/H₂ODegassed
Temperature 80 - 110 °C
Typical Yield 60 - 95%Substrate dependent

Table 2: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.5 equiv
Palladium Catalyst Pd₂(dba)₃ with a ligand like Xantphos or RuPhos1 - 4 mol% Pd
Base NaOt-Bu or Cs₂CO₃1.5 - 2.5 equiv
Solvent Toluene or DioxaneAnhydrous, degassed
Temperature 80 - 120 °C
Typical Yield 50 - 90%Highly dependent on amine and ligand

Table 3: Sonogashira Coupling Conditions (Copper-Free)

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Terminal Alkyne Aryl or Alkyl Alkyne1.2 - 2.0 equiv
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2 - 5 mol%
Base Et₃N or DIPACan be used as solvent
Solvent DMF or THF (if base is not solvent)Anhydrous, degassed
Temperature Room Temperature to 80 °C
Typical Yield 70 - 95%[5]

Table 4: N-Alkylation Conditions

ParameterConditionNotes
Indole This compound1.0 equiv
Alkylating Agent Alkyl Iodide or Bromide1.1 - 1.5 equiv
Base NaH or K₂CO₃1.2 - 2.0 equiv
Solvent DMF or AcetonitrileAnhydrous
Temperature 0 °C to Room Temperature
Typical Yield 80 - 98%For N-alkylation

Table 5: Vilsmeier-Haack Formylation Conditions

ParameterConditionNotes
Indole This compound1.0 equiv
Vilsmeier Reagent POCl₃ in DMF1.1 - 1.5 equiv
Solvent DMFAnhydrous
Temperature 0 °C to 60 °CStaged temperature increase
Typical Yield 50 - 80%Highly substrate and condition dependent

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination
  • To a glovebox or a flame-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the vessel and heat the mixture to 100-110°C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., DMF) and base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 50-70°C for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

General Procedure for N-Alkylation
  • To a flame-dried round-bottom flask under nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).

  • Add anhydrous DMF and cool the suspension to 0°C.

  • Add a solution of this compound (1.0 equiv) in DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Procedure for Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask under nitrogen, cool anhydrous DMF to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF dropwise, keeping the temperature below 10°C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 40-60°C for 1-3 hours.

  • Cool the reaction to 0°C and carefully pour it onto crushed ice and a saturated solution of sodium acetate.

  • Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvent (e.g., Dioxane/H2O) C->D E Heat to 90-100°C (4-12 hours) D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute with Ethyl Acetate F->G H Wash with H2O & Brine G->H I Dry (Na2SO4), Filter, & Concentrate H->I J Column Chromatography I->J K 6-Aryl-1H-Indole-3-Carboxylate J->K Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low Yield in Cross-Coupling? q1 Is the reaction completely inert? start->q1 s1 Improve Degassing & Inert Atmosphere Techniques q1->s1 No q2 Is the Ligand/Base Combination Optimal? q1->q2 Yes s1->q2 s2 Screen Different Ligands and Bases q2->s2 No q3 Are Side Reactions (e.g., Homocoupling) Observed? q2->q3 Yes s2->q3 s3 Adjust Stoichiometry, Temperature, or Use Additives q3->s3 Yes end Reaction Optimized q3->end No s3->end

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Stability of Methyl 6-Bromo-1H-Indole-3-Carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 6-Bromo-1H-Indole-3-Carboxylate in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling, storage, and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability of the solid compound, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers also suggest storage at room temperature in a dry, sealed container for shorter periods. To prevent degradation, an inert atmosphere (e.g., under nitrogen or argon) is ideal.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are best prepared fresh for immediate use. If short-term storage is necessary, store the solution at -20°C or, for longer-term storage, at -80°C. Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent will also impact stability; aprotic solvents are generally preferred over protic solvents to minimize solvolysis.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, the primary degradation pathways are expected to be:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of acids or bases, which would yield 6-Bromo-1H-indole-3-carboxylic acid and methanol.

  • Photodegradation: Indole (B1671886) derivatives are often sensitive to light. Exposure to UV or high-intensity visible light can lead to the formation of various photoproducts.

  • Oxidation: The indole ring can be susceptible to oxidation, which may lead to the formation of oxindole (B195798) or other oxidized species.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the molecule can occur.

Q4: My sample of this compound has changed color. Is it still usable?

A4: A change in color, such as yellowing or browning, can be an indication of degradation. While a slight color change may not significantly affect the outcome of all experiments, it is strongly recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: Which solvents are recommended for dissolving this compound?

A5: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. Other polar aprotic solvents such as N,N-dimethylformamide (DMF) may also be suitable. When selecting a solvent, consider its compatibility with your experimental system and the potential for solvent-mediated degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Prepare fresh solutions for each experiment. Store solid compound and solutions under the recommended conditions (see FAQs). Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis Sample degradation.Analyze a freshly prepared sample to confirm. If new peaks persist, they are likely impurities from the synthesis. If they appear over time, it indicates degradation. A forced degradation study can help identify these degradation products.
Low yield in a reaction The compound may have degraded prior to the reaction.Check the purity of the starting material by HPLC. Ensure that the reaction conditions (e.g., pH, temperature, light exposure) are not promoting degradation of the starting material.
Difficulty dissolving the compound Use of an inappropriate solvent.Consult solubility data. Sonication may aid in dissolution. If using a different solvent, ensure it is compatible with your downstream applications.

Stability Data Summary

Solvent Temperature (°C) Time (hours) Initial Purity (%) Purity after Storage (%) Major Degradation Products (if identified)
DMSO2524
DMSO472
Acetonitrile (B52724)2524
Methanol2524
PBS (pH 7.4)2524

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 70°C for 24, 48, and 72 hours.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze the stressed samples at the specified time points using a stability-indicating HPLC method (see below).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Stability-Indicating HPLC Method

- Column: C18, 4.6 x 150 mm, 5 µm particle size - Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10% to 90% B

  • 15-18 min: 90% B

  • 18-20 min: 90% to 10% B

  • 20-25 min: 10% B - Flow Rate: 1.0 mL/min - Column Temperature: 30°C - Detection: UV at 220 nm and 280 nm - Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C, Solid & Solution) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (Purity & Degradant Profiling) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (Light) cluster_oxidation Oxidation (e.g., H2O2) parent This compound hydrolysis_product 6-Bromo-1H-indole-3-carboxylic acid + Methanol parent->hydrolysis_product H2O photo_products Various Photoproducts parent->photo_products oxindole Oxindole Derivatives parent->oxindole [O]

Caption: Potential degradation pathways for this compound under various stress conditions.

Technical Support Center: HPLC Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of indole (B1671886) derivatives.

Troubleshooting Guides

Issue 1: Peak Tailing

Why am I observing peak tailing for my indole derivatives?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent issue when analyzing basic compounds like many indole derivatives.[1] This phenomenon is often attributed to secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, which minimizes their interaction with the basic indole derivatives.[1]

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce secondary interactions.[1]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask the activity of residual silanol groups.[1]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2] Consider diluting your sample or reducing the injection volume.[1]

  • Ensure Proper Sample Solvent: The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[1]

Issue 2: Poor Resolution

How can I improve the resolution between closely eluting indole derivatives?

Poor resolution between peaks can compromise the accuracy of quantification.[1] Several factors can be adjusted to enhance separation.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and can improve the separation of early-eluting peaks.[1]

    • Solvent Type: Switching the organic solvent (e.g., from methanol (B129727) to acetonitrile) can alter the selectivity of the separation.[1]

  • Adjust the Gradient: For gradient elution, making the gradient shallower (a slower increase in the organic modifier) can improve the resolution of complex mixtures.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, switching to a different column chemistry (e.g., from C18 to a phenyl-based column) can provide different selectivity.[3][4]

  • Control Temperature: Using a column oven to maintain a consistent temperature can improve reproducibility and sometimes enhance resolution.[1]

Issue 3: Sample Degradation

My indole derivative appears to be degrading during analysis. What can I do?

Indole derivatives can be sensitive to pH and temperature, leading to degradation during HPLC analysis.[5][6]

Troubleshooting Steps:

  • pH Stability: Some indole derivatives are unstable in acidic conditions.[7] If you suspect acid-catalyzed degradation, try using a mobile phase with a higher pH, ensuring it is compatible with your column.

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of thermally labile compounds.[6] Try running the analysis at a lower temperature.

  • Fresh Samples and Solvents: Always use freshly prepared samples and mobile phases, as prolonged storage can lead to degradation.[1]

  • Light Sensitivity: Some indole derivatives may be light-sensitive. Protect your samples from light by using amber vials.

Issue 4: Low Recovery

I am experiencing low recovery of my indole derivative after purification. What are the possible causes?

Low recovery can be due to several factors, from sample preparation to the chromatographic conditions.

Troubleshooting Steps:

  • Irreversible Adsorption: The compound may be irreversibly binding to active sites on the column. The same strategies for reducing peak tailing, such as pH adjustment and using end-capped columns, can help mitigate this.

  • Incomplete Elution: The mobile phase may not be strong enough to elute the compound from the column.[4] A stronger organic solvent or a steeper gradient may be necessary.

  • Sample Precipitation: The sample may be precipitating on the column if the injection solvent is incompatible with the mobile phase.[3] Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.

  • Sample Loss During Preparation: Evaluate each step of your sample preparation process (e.g., extraction, filtration) for potential sources of sample loss.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for indole derivatives?

A good starting point for reversed-phase HPLC of indole derivatives is a C18 column with a mobile phase consisting of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid (TFA).[1][8] A gradient elution from a low to a high percentage of the organic solvent is often a good initial approach to separate compounds with a range of polarities.[3]

Q2: How do I choose the right HPLC column for my indole derivative?

  • C18 Columns: These are the most commonly used columns for indole derivatives due to their strong hydrophobic retention, providing excellent resolution for many compounds.[3]

  • Phenyl Columns: These can offer alternative selectivity for aromatic compounds like indoles through π-π interactions, potentially improving separation for certain derivatives.[3]

  • Low-Silanol-Activity Columns: Using a column with low silanol activity can reduce peak tailing caused by secondary interactions with the basic nitrogen in the indole ring.[3][9]

Q3: Why are my retention times fluctuating?

Inconsistent retention times can make peak identification and quantification unreliable.[1] This can stem from several issues:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.[1]

  • Mobile Phase Preparation: Inaccurate mobile phase composition can lead to drift.[1] Prepare mobile phases carefully and consistently. Using a buffer can help maintain a stable pH.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[1] Using a column oven is highly recommended for stable operation.[1]

  • Column Contamination: Buildup of contaminants can alter the column chemistry.[1] Flushing the column with a strong solvent may help.[1]

Q4: I am seeing double peaks for a single, pure indole derivative. What could be the cause?

The appearance of double peaks for a single compound can be caused by:

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting.[1] Dissolve your sample in the initial mobile phase.

  • Column or Frit Issues: A void at the head of the column or a partially blocked frit can cause the sample band to split.[1]

  • Analyte Instability: The compound may be degrading on the column, leading to the appearance of additional peaks.[1]

  • Co-eluting Impurity: What appears as a split peak could be an unresolved impurity.[1] Modifying the mobile phase composition or gradient may resolve the two peaks.[1]

Data Presentation

Table 1: Typical HPLC Parameters for Indole Derivative Analysis

ParameterTypical SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and resolution for many indole derivatives.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[3]
Gradient 20-80% B over 30 minA good starting point to elute a range of compounds.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[1]
Detection UV at 280 nmMany indole derivatives have a strong UV absorbance at this wavelength.[1]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the indole derivative sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[3]

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

  • HPLC System Setup:

    • Set up an HPLC system with a UV-Vis detector, autosampler, and gradient pump.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[3]

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as defined in Table 1.

    • Monitor the chromatogram at 280 nm.

Protocol 2: Preparative HPLC for Purification
  • Method Development and Scaling:

    • First, optimize the separation on an analytical scale (as per Protocol 1) to achieve good resolution between the desired compound and impurities.

    • Scale up the method to a preparative column (e.g., 20-50 mm diameter). The flow rate and injection volume will need to be increased proportionally to the column's cross-sectional area.[3]

  • Sample Preparation:

    • Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to avoid precipitation on the column.[3]

    • Ensure the final concentration is high but does not lead to overloading.

    • Filter the entire solution to protect the preparative column.[3]

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Perform a large-volume injection of the prepared sample.[3]

    • Run the scaled-up gradient.

    • Collect fractions as the peaks elute, using a fraction collector triggered by a UV signal or time.[3]

  • Post-Purification:

    • Analyze small aliquots of the collected fractions using the analytical HPLC method (Protocol 1) to identify the pure fractions.[3]

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.[3]

Visualizations

Troubleshooting_Workflow start HPLC Problem (e.g., Peak Tailing) check_ph Adjust Mobile Phase pH? start->check_ph check_column Use End-Capped Column? check_ph->check_column No Improvement solution Problem Resolved check_ph->solution Yes check_overload Reduce Sample Concentration? check_column->check_overload No Improvement check_column->solution Yes check_overload->solution Yes escalate Consult Senior Scientist check_overload->escalate No Improvement

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow synthesis Crude Indole Derivative Synthesis analytical_dev Analytical HPLC Method Development synthesis->analytical_dev prep_scaleup Preparative HPLC Scale-Up analytical_dev->prep_scaleup purification Purification Run & Fraction Collection prep_scaleup->purification fraction_analysis Fraction Analysis (Analytical HPLC) purification->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_product Solvent Removal & Lyophilization pooling->final_product pure_compound Pure Indole Derivative final_product->pure_compound

Caption: General workflow for the purification of indole derivatives.

Signaling_Pathway ext_signal External Signal (e.g., Cytokine) receptor Receptor Activation ext_signal->receptor kinase_cascade Kinase Cascade (e.g., IKK) receptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Gene Expression (Inflammation) translocation->gene_expression indole_deriv Indole Derivative (Inhibitor) indole_deriv->kinase_cascade Inhibits

Caption: Representative signaling pathway involving indole derivatives.

References

Technical Support Center: Scale-Up Synthesis of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of halogenated indoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the synthesis of these important pharmaceutical intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of halogenated indole (B1671886) synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor or Inconsistent Regioselectivity (e.g., mixture of C2 and C3 halogenation)

  • Question: My large-scale reaction is producing a mixture of halogenated indole isomers, which was not a significant issue at the lab scale. What could be the cause, and how can I improve the regioselectivity?

  • Potential Causes & Solutions:

    • Inadequate Temperature Control: Hot spots in a large reactor can lead to side reactions. Ensure efficient stirring and use a jacketed reactor with a suitable heat transfer fluid to maintain a consistent temperature profile.

    • Slow Reagent Addition: The rate of addition of the halogenating agent can significantly impact selectivity. A slower, controlled addition at a low temperature is often beneficial on a larger scale.

    • Choice of Halogenating Agent: Some halogenating agents are more selective than others. For example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) often provides better regioselectivity than using molecular chlorine or bromine.

    • Protecting Group Strategy: The electronic nature of the protecting group on the indole nitrogen plays a decisive role. Electron-withdrawing groups (EWGs) can direct halogenation to the C2 position, while C3 halogenation can often be achieved without a protecting group, depending on the specific substrate and conditions.[1][2][3]

    • Solvent Effects: The solvent can influence the reactivity and selectivity of the halogenating agent. For instance, using a non-polar solvent may suppress the formation of ionic intermediates that can lead to over-halogenation or side reactions.

Issue 2: Formation of Impurities and By-products

  • Question: I am observing significant amounts of di-halogenated and oxidized by-products in my scaled-up reaction. How can I minimize their formation?

  • Potential Causes & Solutions:

    • Over-halogenation: This occurs when the desired mono-halogenated product reacts further with the halogenating agent. To mitigate this, use a stoichiometric amount of the halogenating agent and add it portion-wise or via slow addition to maintain a low concentration in the reaction mixture.

    • Oxidation of the Indole Ring: Strong halogenating agents or harsh reaction conditions can lead to the oxidation of the indole nucleus. Consider using milder, more selective halogenating agents like those generated in situ from oxone and a halide salt.[1][2][3] This "green" approach often reduces the formation of toxic and hazardous by-products.[1][2][3]

    • Impurity Profile Changes: The impurity profile of a drug substance can vary with changes in the synthetic route or scale-up. It is crucial to conduct impurity profiling at each stage to identify and characterize new impurities.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: My previous lab-scale purification by column chromatography is not feasible for the kilogram-scale production of my halogenated indole. What are some alternative purification strategies?

  • Potential Causes & Solutions:

    • Crystallization: This is often the most economical and scalable method for purifying solid products. A systematic approach to solvent screening is recommended to find a system that provides good recovery and high purity.

    • Extraction: Liquid-liquid extraction can be an effective method for removing impurities. A multi-stage extraction process may be necessary for efficient purification.

    • Distillation: For liquid or low-melting halogenated indoles, vacuum distillation can be a viable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up indole halogenation reactions?

A1: The primary safety concerns include:

  • Handling of Halogenating Agents: Many halogenating agents, such as bromine and chlorine, are toxic and corrosive. When using reagents like NBS, be aware of the potential for runaway reactions, especially in the presence of certain solvents.

  • Exothermic Reactions: Halogenation reactions are often exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.

  • Off-gassing: Some reactions may produce hazardous gases, such as hydrogen halides. Ensure the reactor is equipped with an appropriate scrubbing system.

Q2: How can I switch to a "greener" synthesis for my halogenated indole?

A2: To develop a more environmentally friendly process, consider the following:

  • Alternative Reagents: Replace traditional halogenating agents with greener alternatives. The use of an oxone-halide system generates the reactive halogenating species in situ, avoiding the need for stoichiometric halogenating agents and reducing hazardous by-products.[1][2][3]

  • Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes offer excellent selectivity under mild, aqueous conditions.[4][5] However, challenges in enzyme stability and expression can be a hurdle for large-scale industrial applications.[4][5]

  • Solvent Selection: Replace hazardous chlorinated solvents with more environmentally benign options.

Q3: My yield decreased significantly upon scaling up the reaction. What are the likely causes?

A3: A decrease in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, promoting side reactions and reducing the yield of the desired product.

  • Poor Heat Transfer: As mentioned earlier, inefficient heat removal can lead to product degradation or the formation of by-products.

  • Changes in Reaction Kinetics: The kinetics of a reaction can sometimes be affected by the scale, particularly if it involves heterogeneous mixtures or mass transfer limitations.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Bromoindoles

Indole SubstrateHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)ScaleReference
2-CF₃-IndoleBr₂CH₂Cl₂Room Temp.0.598Lab-scale[6]
IndoleNBSCH₂Cl₂40594Lab-scale[7]
Indole-3-acetic acidNBS (2 equiv.)t-BuOH/DCMNot specifiedNot specifiedPoorLab-scale[8]
N-Alkyl IndolesNBSNot specifiedNot specifiedNot specifiedGood10 g scale[9]

Table 2: Purification of Indole via Crystallization

Starting PuritySolvent SystemCrystallization Temp. (°C)Final PurityYield (%)Reference
>80%Methanol/Water (3:2)0>99%>75%[3]
73.3 wt%n-Hexane1099.5 wt%57.5%[10]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 3-Chloro-2-(trifluoromethyl)-1H-indole

This protocol is adapted from the procedure described by V. G. Nenajdenko et al.[6]

  • Materials:

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)-1H-indole (1.85 g, 10 mmol) in acetonitrile (30 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water (50 mL).

    • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3-chloro-2-(trifluoromethyl)-1H-indole.

Protocol 2: Illustrative Pilot-Scale Synthesis of a Halogenated Indole (General Procedure)

This protocol is a generalized representation and should be adapted and optimized for a specific process with appropriate safety reviews.

  • Equipment:

    • 100 L glass-lined reactor with a jacket for heating/cooling, a mechanical stirrer, a condenser, and ports for reagent addition and nitrogen purging.

    • Addition vessel for the halogenating agent solution.

    • Receiving vessel for the quenched reaction mixture.

  • Procedure:

    • Charge the 100 L reactor with the indole starting material and the chosen solvent.

    • Purge the reactor with nitrogen and start the agitation.

    • Cool the reactor contents to the desired temperature (e.g., 0 °C) by circulating a coolant through the jacket.

    • Prepare a solution of the halogenating agent in a suitable solvent in the addition vessel.

    • Slowly add the halogenating agent solution to the reactor over a period of 2-4 hours, maintaining the internal temperature within the specified range.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time, monitoring the reaction progress by in-process control (IPC) analysis (e.g., HPLC).

    • Once the reaction is complete, transfer the reaction mixture to a quenching vessel containing an appropriate quenching agent (e.g., aqueous sodium bisulfite solution).

    • Perform a liquid-liquid extraction to isolate the product.

    • Transfer the organic layer to a clean reactor for solvent swapping or concentration.

    • Induce crystallization by cooling and/or adding an anti-solvent.

    • Isolate the solid product by filtration and dry it under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with Indole and Solvent start->charge_reactor cool_reactor Cool Reactor to Target Temperature charge_reactor->cool_reactor add_reagent Slow Addition of Halogenating Agent cool_reactor->add_reagent monitor_reaction Monitor Reaction (IPC/TLC) add_reagent->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extraction quench->extract crystallize Crystallization extract->crystallize isolate Isolate and Dry Final Product crystallize->isolate end End isolate->end

Caption: A generalized experimental workflow for the synthesis and purification of halogenated indoles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurity temp_control Poor Temperature Control start->temp_control mixing Inefficient Mixing start->mixing reagent_ratio Incorrect Reagent Stoichiometry start->reagent_ratio selectivity Poor Regioselectivity start->selectivity improve_heat Improve Heat Transfer temp_control->improve_heat If hot spots optimize_stirring Optimize Stirring Speed/Impeller mixing->optimize_stirring If heterogeneous slow_addition Slow Reagent Addition reagent_ratio->slow_addition If over-halogenation change_reagent Change Halogenating Agent/Protecting Group selectivity->change_reagent If isomer mix

Caption: A troubleshooting decision tree for common issues in scaled-up halogenated indole synthesis.

References

Technical Support Center: Navigating N-H Reactivity in Reactions of Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the reactivity of the N-H bond in Methyl 6-Bromo-1H-Indole-3-Carboxylate during various chemical transformations. Protecting the indole (B1671886) nitrogen is often a critical step to prevent unwanted side reactions and improve yields of desired products.

Troubleshooting Guide: Common Issues in N-H Protection and Subsequent Reactions

This guide provides solutions to common problems encountered during the N-protection of this compound and its subsequent use in cross-coupling reactions.

Issue Potential Cause Recommended Solution
Incomplete N-H Protection Insufficiently strong base: The acidity of the indole N-H proton requires a sufficiently strong base for complete deprotonation.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For Boc protection, ensure the use of a suitable catalyst like 4-(dimethylamino)pyridine (DMAP).
Steric hindrance: The substituents on the indole ring may sterically hinder the approach of the protecting group reagent.Increase the reaction temperature or prolong the reaction time. Consider using a less sterically demanding protecting group if possible.
Poor quality reagents: Degradation of the protecting group reagent or solvent impurities can lead to lower yields.Use freshly opened or purified reagents and anhydrous solvents.
Low Yield in Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) N-H interference: The acidic N-H proton can react with the organometallic reagents or the basic conditions of the coupling reaction, leading to side products and reduced yield.Protect the indole nitrogen prior to the cross-coupling reaction. Common protecting groups include Boc, Tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).
Catalyst poisoning: The unprotected indole nitrogen can sometimes coordinate to the metal catalyst, leading to deactivation.N-H protection can mitigate this effect. Ensure the use of appropriate ligands that are known to be effective for indole substrates.
Decomposition of starting material: Harsh reaction conditions can lead to the decomposition of the indole core.Optimize reaction conditions by lowering the temperature, using a milder base, or a more active catalyst to shorten the reaction time.
Formation of Side Products Reaction at the N-H position: In reactions intended for the C-6 bromine, the unprotected N-H can undergo undesired alkylation, arylation, or other reactions.As mentioned, N-H protection is the most effective strategy to prevent this.
Reaction at other positions of the indole ring: The electron-rich indole nucleus can be susceptible to electrophilic attack at other positions, especially under acidic conditions.The choice of protecting group can influence the electronic properties of the indole ring. Electron-withdrawing groups like Boc or Tosyl can decrease the nucleophilicity of the ring.
Difficulty in Deprotection Protecting group is too stable: Some protecting groups, like Tosyl, require harsh conditions for removal, which may not be compatible with other functional groups in the molecule.Choose a protecting group that can be removed under conditions that are orthogonal to the other functionalities present. For example, the Boc group is acid-labile, while the SEM group is removed with fluoride (B91410) ions.
Substrate decomposition under deprotection conditions: The deprotection conditions (e.g., strong acid or base) may cleave other sensitive functional groups or degrade the indole core.Use milder deprotection methods. For example, for Boc deprotection, milder acids like pyridinium (B92312) p-toluenesulfonate (PPTS) can be attempted, or for some substrates, basic or thermal deprotection might be possible.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H bond in this compound reactive?

A1: The nitrogen atom in the indole ring possesses a lone pair of electrons that contributes to the aromaticity of the bicyclic system. However, the proton on the nitrogen is acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base. This deprotonation generates a nucleophilic indolide anion, which can react with electrophiles. Furthermore, the N-H bond can participate in hydrogen bonding, influencing the molecule's solubility and reactivity.

Q2: When is it necessary to protect the N-H group of this compound?

A2: N-H protection is generally recommended when performing reactions that involve strong bases, organometallic reagents, or electrophiles that could react with the N-H bond. This is particularly crucial for:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) at the C-6 bromine position. The basic conditions and organometallic intermediates can react with the acidic N-H proton.

  • Reactions involving strong bases like Grignard reagents, organolithiums, or metal hydrides.

  • Alkylation or acylation reactions where N-substitution is a potential side reaction.

Q3: What are the most common protecting groups for the indole nitrogen, and how do I choose the right one?

A3: The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions available for its removal. Here is a comparison of some common protecting groups:

Protecting GroupIntroduction ConditionsStabilityDeprotection Conditions
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, base (e.g., Et₃N, NaH)Stable to base, nucleophiles, and catalytic hydrogenation.Acidic conditions (e.g., TFA, HCl).
Ts (Tosyl)TsCl, base (e.g., NaH, K₂CO₃)Very stable to a wide range of conditions including acid and oxidation.Strong reducing agents (e.g., Mg/MeOH) or harsh basic conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, base (e.g., NaH)Stable to a wide range of conditions including bases and mild acids.Fluoride sources (e.g., TBAF) or strong acid.

Decision-Making Workflow for Protecting Group Selection:

Caption: A decision tree for selecting a suitable N-H protecting group.

Q4: Can I perform cross-coupling reactions on this compound without N-H protection?

A4: While it is sometimes possible to perform cross-coupling reactions on unprotected indoles, it often leads to lower yields and the formation of side products. The success of such reactions is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent) and the nature of the coupling partners. For reproducible and high-yielding results, N-H protection is strongly recommended.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Workflow Diagram:

G A Dissolve this compound in an aprotic solvent (e.g., THF, DCM). B Add a base (e.g., NaH or Et3N) and DMAP (catalytic). A->B C Add Di-tert-butyl dicarbonate (B1257347) ((Boc)2O). B->C D Stir at room temperature and monitor by TLC. C->D E Aqueous workup and extraction. D->E F Purify by column chromatography. E->F

Caption: Workflow for the N-Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534) (Et₃N) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the N-Boc protected product.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction at the C-6 position.

Workflow Diagram:

G A Combine N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate, boronic acid/ester, Pd catalyst, and ligand in a reaction vessel. B Add solvent (e.g., dioxane, toluene) and a base (e.g., K2CO3, Cs2CO3). A->B C Degas the mixture and heat under an inert atmosphere. B->C D Monitor the reaction by TLC or LC-MS. C->D E Cool to room temperature, perform aqueous workup, and extract. D->E F Purify by column chromatography. E->F

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate

  • Aryl or heteroaryl boronic acid or boronic acid pinacol (B44631) ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a reaction vessel, combine N-Boc-Methyl 6-Bromo-1H-Indole-3-Carboxylate (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction yields for a Suzuki coupling reaction on the C-6 position of this compound with and without N-H protection. Actual yields may vary depending on the specific substrates and reaction conditions.

Substrate N-H Protection Typical Yield Range (%) Key Considerations
This compoundNone20 - 50Yields are often lower and less reproducible. Side reactions at the N-H position are common.
N-Boc-Methyl 6-Bromo-1H-Indole-3-CarboxylateBoc70 - 95Generally provides higher and more consistent yields. The Boc group is easily removed under acidic conditions post-coupling.
N-Tosyl-Methyl 6-Bromo-1H-Indole-3-CarboxylateTosyl75 - 98Excellent yields are often achieved due to the stability of the tosyl group, but deprotection requires harsher conditions.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and perform their own optimization studies for any new reaction. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

Technical Support Center: Purifying Bromoindole Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of bromoindole compounds.

Troubleshooting Guide

Q1: My bromoindole compound is not dissolving in the hot solvent.

A1: This issue suggests that the chosen solvent is not suitable for your specific bromoindole derivative. The principle of "like dissolves like" is a useful starting point. Given that bromoindoles possess both a non-polar benzene (B151609) ring and a more polar N-H group, a solvent that can accommodate both characteristics is often required.[1]

  • Solution 1: Select a Different Solvent: Consult the solvent selection table below and consider a solvent with a different polarity. The substituents on your bromoindole will significantly influence its polarity.

  • Solution 2: Use a Solvent Mixture: A common and effective technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat the mixture until it is clear again and then allow it to cool slowly.[1] Common solvent pairs include hexane/ethyl acetate (B1210297) and methanol/water.[1]

  • Solution 3: Increase the Solvent Volume: It's possible you are not using a sufficient volume of solvent. Try adding more of the hot solvent in small portions until the compound fully dissolves.[1]

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" happens when the compound separates from the solution as a liquid globule rather than solid crystals. This often occurs if the solution is cooled too rapidly or if the compound is impure.[1][2]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate.[1][3]

  • Solution 2: Lower the Crystallization Temperature: Using a solvent with a lower boiling point or cooling the solution to a lower temperature may promote crystal formation over oiling out.[1]

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]

  • Solution 4: Add a Seed Crystal: If you have a small, pure crystal of your bromoindole, adding it to the cooled solution can induce crystallization.[1][4]

  • Solution 5: Re-evaluate Solvent Choice: The solubility profile of your compound in the chosen solvent might not be ideal. A different solvent or solvent pair may be necessary.[1][2]

Q3: No crystals are forming, even after the solution has cooled and been placed in an ice bath.

A3: This typically indicates that the solution is not supersaturated. This can be due to using too much solvent or the compound being highly soluble in the solvent even at low temperatures.[1][3]

  • Solution 1: Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3][4]

  • Solution 2: Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][2][4]

  • Solution 3: Change the Solvent System: The current solvent may be too good at dissolving your compound. Consider a different solvent or using an anti-solvent approach as described in the binary solvent recrystallization protocol.[1][2]

Q4: The yield of my recrystallized product is very low.

A4: A low yield can result from several factors during the recrystallization process.[4]

  • Solution 1: Avoid Using Too Much Solvent: Using the minimum amount of hot solvent to dissolve the compound is crucial. Excess solvent will retain more of your compound in the solution upon cooling.[4][5]

  • Solution 2: Ensure Thorough Cooling: Before filtering, make sure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product.[1]

  • Solution 3: Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant portion of your product.[1][5]

  • Solution 4: Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my bromoindole compound?

A1: The ideal recrystallization solvent is one in which your bromoindole compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][7] A systematic approach is recommended:

  • Literature Review: Check scientific literature for established recrystallization procedures for your specific bromoindole or structurally similar compounds.

  • Small-Scale Solubility Tests: Use a small amount of your crude compound (a few milligrams) and test its solubility in various solvents (0.5-1 mL) at both room temperature and upon heating.[1]

  • Consider Polarity: The polarity of your bromoindole, which is influenced by its substituents, will guide your solvent choice. Solvents with similar functional groups to the compound are often good starting points.[1][8]

Q2: What is the difference between single solvent and binary solvent recrystallization?

A2:

  • Single Solvent Recrystallization: This method uses a single solvent that effectively dissolves the compound when hot but not when cold. The crude solid is dissolved in a minimum amount of the near-boiling solvent, and crystals form upon cooling.[2][5]

  • Binary Solvent Recrystallization: This technique is used when a single solvent is not ideal. It involves a pair of miscible solvents: a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is first dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes cloudy, indicating saturation. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly to form crystals.[2][6]

Q3: Can I use activated charcoal to decolorize my bromoindole solution?

A3: Yes, if your solution has a colored impurity, you can use a small amount of activated charcoal. After dissolving your compound in the hot solvent, add the charcoal and keep the solution hot for a few minutes. The colored impurities will adsorb to the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][9]

Experimental Protocols

General Single Solvent Recrystallization Protocol
  • Dissolution: Place the crude bromoindole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves at the solvent's boiling point.[2]

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[1]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[1][2]

  • Crystallization Induction (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry completely.

General Binary Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude bromoindole in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature.[2]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane, water) dropwise until the solution becomes faintly cloudy (turbid).[2]

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.[2]

  • Cooling, Collection, Washing, and Drying: Follow steps 5-9 from the Single Solvent Recrystallization Protocol.

Data Presentation

Table 1: Common Solvents for Bromoindole Recrystallization

Solvent/Solvent SystemPolarityTypical Use
HexaneNon-polarOften used as a single solvent for less polar bromoindoles or as an anti-solvent in binary systems.[2][8]
TolueneNon-polarCan be effective for recrystallizing aromatic compounds.[2][10]
Ethyl AcetatePolar aproticA versatile solvent, often used in binary systems with hexane.[2][8][10]
AcetonePolar aproticA good "good" solvent for dissolving many organic compounds.[8][10]
Ethanol (B145695)/MethanolPolar proticCan be effective, often used in a binary system with water.[2][11]
WaterVery polarCan be used as an anti-solvent with polar organic solvents like ethanol or acetone.[8][10][12]
Dichloromethane (DCM)Polar aproticCan be used in binary systems, for example, with cyclohexane.[10][11]

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Bromoindole Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter add_more_solvent Add More Solvent dissolve->add_more_solvent If not dissolving cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_form Crystals Form? ice_bath->crystals_form collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Pure Bromoindole wash_dry->end change_solvent Change Solvent/ Solvent System troubleshoot->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot->induce_crystallization reduce_volume Reduce Solvent Volume troubleshoot->reduce_volume add_more_solvent->dissolve

Caption: Recrystallization and troubleshooting workflow for bromoindole compounds.

References

Degradation pathways of indole carboxylates under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of indole (B1671886) carboxylates under acidic and basic conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for indole carboxylates under acidic conditions?

Under acidic conditions, the principal degradation pathway for indole carboxylic acids is decarboxylation. The mechanism involves the addition of water to the carboxyl group, forming a hydrated intermediate. This intermediate then undergoes a rate-determining carbon-carbon bond cleavage, releasing protonated carbonic acid. This process is catalytic in both water and acid.[1] Studies suggest that this reaction proceeds through a transition state with a buildup of positive charge on the indole ring.[2]

Q2: What degradation pathways are common for indole carboxylates under basic conditions?

In basic media, two main degradation pathways are observed:

  • Decarboxylation : Indole-3-carboxylic acids can be smoothly decarboxylated under basic conditions, for instance, when catalyzed by potassium carbonate (K2CO3) or by heating with soda lime.[2][3]

  • Hydrolysis (for Esters and Amides) : Indole carboxylate esters are susceptible to hydrolysis, readily converting to the parent carboxylic acid. This reaction can occur even under mildly alkaline conditions (pH 9 and above) over a few hours.[4] Amides are generally more stable but can also be hydrolyzed under more forceful basic conditions.[5] This base-mediated hydrolysis is often used intentionally as a final deprotection step in chemical synthesis.[6]

Q3: How does the position of the carboxyl group (e.g., C2 vs. C3) influence stability?

The position of the carboxyl group on the indole ring significantly impacts its stability and reactivity. While both indole-2-carboxylic and indole-3-carboxylic acids can undergo decarboxylation, the specific reaction conditions and rates may differ. For instance, the C2-H bond is known to be the most acidic C-H bond in indoles, which can influence reaction mechanisms involving deprotonation steps.[7] Different synthetic strategies and improved procedures have been developed specifically for the decarboxylation of indole-2-carboxylic acids.[8]

Q4: What are the expected degradation products?

The primary degradation product from the decarboxylation of an indole carboxylic acid is the corresponding indole (where the -COOH group is replaced by -H) and carbon dioxide. For the hydrolysis of an indole carboxylate ester or amide, the products are the parent indole carboxylic acid and the corresponding alcohol or amine.

Troubleshooting Guide

Q1: My indole carboxylate compound is showing signs of degradation during an experiment. How can I troubleshoot this?
  • Check the pH : Unintended exposure to acidic or basic conditions is a primary cause of degradation. Ensure all solvents and reagents are pH-neutral or buffered appropriately for your compound's stability.

  • Control the Temperature : Elevated temperatures can accelerate both decarboxylation and hydrolysis. Perform reactions at the lowest feasible temperature.

  • Protect from Light : Many indole derivatives are sensitive to light and can undergo photolytic degradation.[5] Store your compound and conduct experiments protected from light.

  • Analyze for Degradants : Use analytical techniques like HPLC, LC-MS, or NMR to identify the degradation products. Identifying the product (e.g., the decarboxylated indole or the hydrolyzed acid) will confirm the degradation pathway and help you adjust conditions.

Q2: I see an unexpected peak in my HPLC analysis that corresponds to the carboxylic acid form of my indole ester. How can I prevent this?

This indicates that your ester is undergoing hydrolysis. To minimize this:

  • Avoid basic conditions during workup and purification. Even mildly basic conditions (pH > 8-9) can cause significant hydrolysis.[4]

  • Use buffered solutions to maintain a neutral or slightly acidic pH if compatible with your experimental goals.

  • Limit the exposure time to aqueous solutions.

  • Store samples in aprotic solvents at low temperatures.

Q3: My decarboxylation reaction is not going to completion or is producing unwanted side products. What should I do?
  • For Acidic Decarboxylation : Ensure sufficient acid and water are present to catalyze the reaction.[1] The choice of acid and solvent can be critical; consider screening different conditions.

  • For Basic Decarboxylation : The choice of base is important. K2CO3 has been shown to be effective.[2] For difficult substrates, stronger conditions like heating with soda lime might be necessary.[3] The reaction may also be promoted by specific solvents like acetonitrile (B52724).[2]

Degradation Pathway Diagrams

Acidic_Decarboxylation cluster_main Acid-Catalyzed Decarboxylation IndoleCOOH Indole Carboxylic Acid Hydrated Hydrated Intermediate IndoleCOOH->Hydrated + H2O, H+ IndoleH Indole Hydrated->IndoleH - H3CO3+ (Rate-Determining) PCA Protonated Carbonic Acid (H3CO3+) CO2 CO2 + H3O+ PCA->CO2

Caption: Acid-catalyzed decarboxylation of indole carboxylic acid.

Basic_Decarboxylation cluster_main Base-Promoted Decarboxylation IndoleCOOH Indole-3-Carboxylic Acid IndoleCarbanion Indole Carbanion Intermediate IndoleCOOH->IndoleCarbanion - CO2 (e.g., K2CO3, Heat) IndoleH Indole IndoleCarbanion->IndoleH + H+ (from solvent) CO2 CO2

Caption: Base-promoted decarboxylation of indole-3-carboxylic acid.

Basic_Hydrolysis cluster_main Base-Catalyzed Ester Hydrolysis IndoleCOOR Indole Carboxylate Ester Tetrahedral Tetrahedral Intermediate IndoleCOOR->Tetrahedral + OH- IndoleCOO Indole Carboxylate Tetrahedral->IndoleCOO - R-O- ROH Alcohol (R-OH)

Caption: Base-catalyzed hydrolysis of an indole carboxylate ester.

Quantitative Data Summary

Quantitative data on the degradation rates of indole carboxylates is highly dependent on the specific compound structure, pH, temperature, and solvent system. The following table summarizes general observations from the literature.

Degradation PathwayPositionConditionsRate/YieldSource
DecarboxylationIndole-3-Carboxylic AcidsK2CO3-catalyzed or acetonitrile-promoted basic conditionsGood to excellent yields[2]
HydrolysisIndole-3-Acetic Acid Esters (e.g., IAA-glucose)pH 9 or above, room temperatureMeasurable hydrolysis within a few hours[4]
DecarboxylationIndolecarboxylic AcidsConcentrated acidCatalytic in water and acid[1]

Experimental Protocols

Protocol 1: Monitoring Degradation of an Indole Carboxylate under Acidic/Basic Conditions

This protocol provides a general framework for assessing the stability of an indole carboxylate at a specific pH.

1. Materials and Reagents:

  • Indole carboxylate test compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions (e.g., phosphate, citrate) pre-adjusted to the target acidic or basic pH

  • Class A volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Temperature-controlled incubator or water bath

2. Workflow Diagram:

Experimental_Workflow cluster_workflow Degradation Study Workflow PrepStock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Initiate 3. Initiate Experiment (Spike stock into buffer to final conc.) PrepStock->Initiate PrepBuffer 2. Prepare Buffered Solution (Target pH) PrepBuffer->Initiate Incubate 4. Incubate Sample (Controlled Temp & Light) Initiate->Incubate Sample 5. Withdraw Aliquots (t=0, 1h, 2h, 4h, 8h, 24h, etc.) Incubate->Sample Quench 6. Quench Reaction (Optional) (e.g., neutralize pH) Sample->Quench Analyze 7. Analyze by HPLC (Quantify parent & degradants) Quench->Analyze Data 8. Plot Data (% Remaining vs. Time) Analyze->Data

Caption: General experimental workflow for a degradation study.

3. Procedure:

  • Stock Solution Preparation : Prepare a concentrated stock solution of the indole carboxylate (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Reaction Initiation : In a volumetric flask, add the required volume of the pre-warmed (or cooled) buffer of the target pH. Spike a small, precise volume of the stock solution into the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to not significantly alter the pH or solubility.

  • Time Zero (t=0) Sample : Immediately after mixing, withdraw the first aliquot. If necessary, quench the reaction by adding the sample to a vial containing a neutralizing agent or a diluent for HPLC analysis.

  • Incubation : Place the reaction flask in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C). If the compound is light-sensitive, cover the flask with aluminum foil.

  • Sampling : Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). Treat each sample as described in step 3.

  • HPLC Analysis : Analyze all samples using a validated HPLC method. Calculate the peak area of the parent indole carboxylate and any observed degradation products.

  • Data Analysis : Plot the percentage of the remaining parent compound against time. From this data, you can determine the degradation rate and the half-life (t½) of the compound under the tested conditions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo and 6-Bromo Indole-3-Carboxylates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the indole (B1671886) scaffold is a cornerstone of modern medicinal chemistry and materials science. Bromoindoles, in particular, serve as versatile precursors for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-bromoindole-3-carboxylates and 6-bromoindole-3-carboxylates in key C-C and C-N bond-forming reactions, supported by available experimental data. Understanding the relative reactivity of these isomers is crucial for efficient synthetic planning and the development of novel indole-based compounds.

Executive Summary

Generally, the C5 position of indole is more electron-rich than the C6 position. This difference in electron density can affect the ease of oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in many cross-coupling reactions. However, the overall reaction outcome is a complex interplay of electronic effects, steric hindrance, and the specific reaction conditions employed (catalyst, ligand, base, and solvent).

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds. The reactivity of bromoindoles in this reaction is influenced by the position of the bromine atom.

5-Bromoindole (B119039) Derivatives: Studies on 5-bromoindole derivatives, such as 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one, have demonstrated efficient Suzuki-Miyaura coupling with various arylboronic acids under microwave-promoted conditions.[1] High yields of the corresponding 5-arylated products have been reported.

6-Bromoindole Derivatives: While direct quantitative data for the Suzuki-Miyaura coupling of 6-bromoindole-3-carboxylates is limited, the successful coupling of other 6-bromo-substituted N-heterocycles suggests that this transformation is feasible. The slightly different electronic environment at C6 compared to C5 may necessitate optimization of reaction conditions to achieve comparable yields.

Table 1: Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative with Various Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Naphthalene-2-boronic acid5-(Naphthalen-2-yl)-spiro[indole-2,2'-piperidin]-6'-one92
2Phenylboronic acid5-Phenyl-spiro[indole-2,2'-piperidin]-6'-one85
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-spiro[indole-2,2'-piperidin]-6'-one88
4Thiophene-3-boronic acid5-(Thiophen-3-yl)-spiro[indole-2,2'-piperidin]-6'-one82

Reaction Conditions: 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one, arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, ethanol (B145695), microwave irradiation at 100 °C for 25-40 min.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The electronic nature of the aryl halide can significantly impact the reaction efficiency.

At present, directly comparable quantitative data for the Heck reaction of both 5-bromo- and 6-bromoindole-3-carboxylates under the same conditions is not available in the literature. However, the general principles of the Heck reaction suggest that both isomers should be viable substrates. The electron-withdrawing nature of the carboxylate group at the 3-position may influence the overall reactivity of the indole ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. The success of this reaction is highly dependent on the ligand, base, and substrate.

5-Bromoindole Derivatives: The literature contains numerous examples of successful Buchwald-Hartwig amination reactions with 5-bromoindoles, affording a wide range of N-arylated indole derivatives.

6-Bromoindole Derivatives: The Buchwald-Hartwig amination of 6-bromo-substituted heterocycles, such as 6-bromoquinolines, has been successfully demonstrated.[2] This suggests that 6-bromoindole-3-carboxylates would also be suitable substrates for this transformation. A study on the sequential and selective amination of 6-bromo-2-chloroquinoline (B23617) highlights the ability to selectively target the bromo position.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative[1]

A mixture of the 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one (1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol) in ethanol (5 mL) is placed in a microwave reactor vial. The reaction mixture is irradiated at 100 °C for 25–40 minutes. After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Visualizing Reaction Pathways

To aid in the understanding of the fundamental processes involved in these transformations, the following diagrams illustrate the general catalytic cycles and workflows.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Substituted Alkene Substituted Alkene Sigma-Alkyl Pd Complex->Substituted Alkene β-Hydride Elimination HPd(II)X(L2) HPd(II)X(L2) Substituted Alkene->HPd(II)X(L2) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base)

Figure 2: General catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L2)->Amine Complex Amine Coordination (HNR1R2) Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Ar-NR1R2 Ar-NR1R2 Amido Complex->Ar-NR1R2 Reductive Elimination Ar-NR1R2->Pd(0)L2

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Bromoindole-3-carboxylate Coupling Partner Catalyst & Ligand Base Solvent Anhydrous Solvent Reactants->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heating (Conventional or Microwave) Inert->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Yield Yield Determination Characterization->Yield

Figure 4: General experimental workflow for cross-coupling reactions.

Conclusion

The reactivity of 5-bromo and 6-bromo indole-3-carboxylates in palladium-catalyzed cross-coupling reactions is a nuanced subject. While both isomers are viable substrates for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, subtle differences in their electronic properties may lead to variations in reaction rates and optimal conditions. The available data on related 5-bromoindole derivatives suggests robust reactivity in Suzuki-Miyaura couplings. Further quantitative studies directly comparing the two isomers under identical conditions are warranted to provide a definitive guide for synthetic chemists. Nevertheless, the information and protocols presented here offer a solid foundation for researchers embarking on the synthesis of novel 5- and 6-substituted indole-3-carboxylates.

References

Unveiling the Biological Potential: A Comparative Analysis of Methyl 6-Bromo-1H-Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole (B1671886) nucleus represents a privileged scaffold in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. The strategic introduction of a bromine atom at the C6-position of the indole ring, coupled with a methyl carboxylate group at the C3-position, gives rise to Methyl 6-Bromo-1H-Indole-3-Carboxylate, a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives based on this scaffold, with a focus on their anticancer and antimicrobial potential, supported by available experimental data.

While direct comparative studies on a homologous series of this compound derivatives are limited in the public domain, valuable insights can be gleaned from the biological evaluation of closely related 6-bromoindole (B116670) analogs. These studies underscore the significance of substitutions on the indole nitrogen and modifications of the C3-substituent in modulating biological activity.

Comparative Analysis of Anticancer Activity

The anticancer potential of bromo-indole derivatives has been a subject of significant investigation. The following table summarizes the cytotoxic activity of various 6-bromoindole derivatives against different cancer cell lines, providing a basis for understanding the structure-activity relationship (SAR).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colon)0.4 ± 0.3[1]
2 Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylateHCT-116 (Colon)Strong Cytotoxicity[2]
3 Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylateHep-G2 (Liver)Strong Cytotoxicity[2]
4 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carbohydrazideHCT-116 (Colon)Strong Cytotoxicity[2]
5 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carbohydrazideHep-G2 (Liver)Strong Cytotoxicity[2]
6 Pyrazole derivative 9aHCT-116 (Colon)Strong Cytotoxicity[2]
7 Pyrazole derivative 9aHep-G2 (Liver)Strong Cytotoxicity[2]
8 Pyrazole derivative 9bHCT-116 (Colon)Specific Cytotoxicity[2]

Note: The data presented is for structurally related bromo-indole and bromo-indazole derivatives, providing insights into the potential of the this compound scaffold.

Comparative Analysis of Antimicrobial Activity

Derivatives of 6-bromoindole have also demonstrated promising antimicrobial properties. The table below presents the minimum inhibitory concentration (MIC) values of selected 6-bromoindole derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
9 6-bromoindolglyoxylamido-spermineStaphylococcus intermedius3.125[3]
10 6-bromoindolglyoxylamido-spermineStaphylococcus aureus6.25[3]
11 5-bromo-indole-3-carboxamide-polyamine (13b)Staphylococcus aureus≤ 0.28 µM[4]
12 5-bromo-indole-3-carboxamide-polyamine (13b)Acinetobacter baumannii≤ 0.28 µM[4]
13 5-bromo-indole-3-carboxamide-polyamine (13b)Cryptococcus neoformans≤ 0.28 µM[4]

Note: The data includes derivatives of 5-bromo and 6-bromo indoles, highlighting the potential of halogenated indoles as antimicrobial agents.

Experimental Protocols

The biological activities presented in this guide were determined using standardized experimental protocols. Below are detailed methodologies for the key assays cited.

Anticancer Activity - MTT Assay

The antiproliferative activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity - Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the processes involved in the development and evaluation of these compounds, the following diagrams illustrate a general synthetic pathway and a typical experimental workflow.

Synthesis_Workflow cluster_synthesis General Synthesis 6-Bromoindole 6-Bromoindole Carboxylic_Acid 6-Bromo-1H-indole- 3-carboxylic acid 6-Bromoindole->Carboxylic_Acid Esterification Esterification (e.g., MeOH, H+) Carboxylic_Acid->Esterification Target_Molecule Methyl 6-Bromo-1H-Indole- 3-Carboxylate Esterification->Target_Molecule Derivatization N-Substitution or Carboxylate Modification Target_Molecule->Derivatization Derivatives Derivative Library Derivatization->Derivatives

A generalized synthetic route to this compound derivatives.

Experimental_Workflow Start Synthesized Derivative Library Screening Biological Screening Start->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A typical workflow for the biological evaluation of synthesized derivatives.

References

Validation of Methyl 6-Bromo-1H-Indole-3-Carboxylate as a Fragment for Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine (B156593) region of ATP allows for effective competition at the kinase hinge region. This guide provides a comprehensive validation of Methyl 6-Bromo-1H-Indole-3-Carboxylate as a fragment for the development of novel kinase inhibitors. Due to the nascent stage of research on this specific fragment, this document will leverage data from a closely related, well-characterized 6-bromoindole (B116670) derivative as a proxy to illustrate the validation process and potential inhibitory profile.

Comparative Analysis of Kinase Inhibition

The inhibitory potential of a fragment is assessed by its potency (IC50) and binding affinity (Kd) against a panel of kinases. A desirable fragment exhibits significant activity against the target kinase while maintaining selectivity over other kinases to minimize off-target effects.

Table 1: Hypothetical Inhibitory Activity of a 6-Bromoindole Fragment Against a Panel of Kinases

Kinase TargetIC50 (nM)Binding Affinity (Kd) (nM)
PIM1 150 250
PIM28001200
PIM312002000
CDK2>10,000>10,000
CDK9>10,000>10,000
SRC50007500
LCK8000>10,000
VEGFR230004500

Data is representative of a closely related 6-bromoindole derivative and serves as a hypothetical profile for this compound.

Table 2: Selectivity Profile Comparison with Known Kinase Inhibitors

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)SRC IC50 (nM)VEGFR2 IC50 (nM)
Hypothetical 6-Bromoindole Fragment 150 800 1200 5000 3000
SGI-177622010100>1000
Staurosporine537620
Sunitinib5010080205

This comparative data highlights the potential for the 6-bromoindole scaffold to be developed into a selective PIM kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the validation of any potential kinase inhibitor. The following are standard protocols for key assays.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established procedures for similar indole derivatives. A common method involves the bromination of the indole core. For instance, a related compound, methyl 5,6-dibromo-1H-indole-3-carboxylate, is synthesized by reacting methyl 1H-indole-3-carboxylate with bromine in acetic acid[1]. A similar regioselective bromination at the 6-position could be achieved using appropriate starting materials and reaction conditions.

Biochemical Kinase Inhibition Assays

1. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase and thus, higher kinase activity.

  • Reagents : Kinase, substrate, ATP, test compound (this compound), Kinase-Glo® reagent.

  • Procedure :

    • Dispense 5 µL of kinase and substrate solution into a 96-well plate.

    • Add 2.5 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

TR-FRET assays measure the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.

  • Reagents : Kinase labeled with a donor fluorophore (e.g., Terbium), a fluorescent tracer that binds to the ATP pocket (acceptor fluorophore), and the test compound.

  • Procedure :

    • Dispense kinase and test compound into a 384-well plate.

    • Add the fluorescent tracer.

    • Incubate at room temperature for 60 minutes.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis : The decrease in the TR-FRET signal is proportional to the displacement of the tracer. IC50 values are calculated from dose-response curves.

Biophysical Binding Assays

1. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of binding events between the test compound and the kinase.

  • Procedure :

    • Immobilize the kinase onto a sensor chip.

    • Flow a solution of the test compound at various concentrations over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the kinase.

  • Data Analysis : The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the binding affinity (Kd) is calculated (Kd = koff/kon).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of the test compound to the kinase, providing a complete thermodynamic profile of the interaction.

  • Procedure :

    • Place the kinase solution in the sample cell.

    • Titrate the test compound from a syringe into the cell in a series of small injections.

    • Measure the heat released or absorbed during each injection.

  • Data Analysis : The binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cell-Based Assays

Cell-based assays are essential to confirm the activity of the inhibitor in a more physiologically relevant context.

  • Procedure :

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., a PIM1-dependent cell line).

    • Treat the cells with the test compound at various concentrations.

    • After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate method (e.g., MTT assay).

  • Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Visualizing the Workflow and Biological Context

To better understand the process of fragment-based drug discovery and the biological context of kinase inhibition, the following diagrams are provided.

FBDD_Workflow cluster_Discovery Discovery cluster_Validation Validation cluster_Optimization Optimization cluster_Preclinical Preclinical Fragment_Screening Fragment Screening (e.g., SPR, NMR) Hit_Identification Hit Identification Fragment_Screening->Hit_Identification Hit_Validation Hit Validation (Biochemical & Biophysical Assays) Hit_Identification->Hit_Validation SAR_by_NMR_or_XRay Structural Biology (NMR, X-ray Crystallography) Hit_Validation->SAR_by_NMR_or_XRay Fragment_Elaboration Fragment Elaboration (Growing, Linking, Merging) SAR_by_NMR_or_XRay->Fragment_Elaboration Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) Fragment_Elaboration->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

Fragment-Based Drug Discovery Workflow.

Kinase_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Cytoplasm cluster_Nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Methyl 6-Bromo-1H- Indole-3-Carboxylate (Fragment) Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Generic Kinase Signaling Pathway Inhibition.

References

Unambiguous Structure Confirmation of Methyl 6-Bromo-1H-Indole-3-Carboxylate: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 6-Bromo-1H-Indole-3-Carboxylate, a halogenated indole (B1671886) derivative, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural confirmation of this target molecule.

While a published crystal structure for this compound is not currently available, this guide utilizes the detailed crystallographic data of its close structural analog, 6-Bromo-1H-Indole-3-Carboxylic Acid, for a robust comparative analysis.

Definitive Structure Determination by X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, three-dimensional atomic arrangement of a molecule in the solid state. This technique offers precise, quantitative data on bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity and conformation of the molecule.

Table 1: Crystallographic Data for 6-Bromo-1H-Indole-3-Carboxylic Acid [1]

ParameterValue
Chemical FormulaC₉H₆BrNO₂
Molecular Weight240.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2229 (14)
b (Å)11.874 (2)
c (Å)11.079 (2)
β (°)108.37 (3)
Volume (ų)901.7 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)

Table 2: Selected Bond Lengths and Angles for 6-Bromo-1H-Indole-3-Carboxylic Acid [1]

BondLength (Å)AngleDegree (°)
Br1-C61.905 (4)C5-C6-C7121.5 (4)
N1-C21.373 (5)C2-N1-C7a109.1 (4)
C3-C3a1.433 (6)N1-C2-C3110.1 (4)
C=O1.259 (5), 1.265 (5)O1-C8-O2124.2 (5)
Alternative Structural Verification by Spectroscopic Methods

Spectroscopic techniques provide valuable, complementary data for structural elucidation. While not offering the spatial resolution of X-ray crystallography, NMR, IR, and MS are powerful tools for confirming the presence of functional groups and establishing the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60br s1HN-H
~8.10d1HH-2
~7.85d1HH-4
~7.70d1HH-7
~7.30dd1HH-5
~3.85s3HO-CH₃

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165.0C=O
~136.0C-7a
~130.0C-2
~128.0C-3a
~125.0C-5
~124.0C-4
~115.0C-6
~114.0C-7
~108.0C-3
~51.0O-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1700StrongC=O Stretch (Ester)
~1600, ~1450MediumC=C Aromatic Ring Stretch
~1220StrongC-O Stretch (Ester)
~880StrongC-H Bending (Aromatic)
~650MediumC-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 6: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
253/255High[M]⁺ (Molecular Ion, Bromine Isotopes)
222/224Medium[M - OCH₃]⁺
194/196Medium[M - COOCH₃]⁺
115High[M - Br - COOCH₃]⁺

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are used to solve the crystal structure using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected, Fourier-transformed, and processed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The sample is then placed in the path of an infrared beam, and the transmitted radiation is measured as a function of wavenumber.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically using techniques such as electrospray ionization (ESI) or electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector measures the abundance of each ion, generating a mass spectrum.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound, comparing the direct crystallographic approach with the combined spectroscopic methods.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesized Compound Synthesized Compound Crystal Growth Crystal Growth Synthesized Compound->Crystal Growth NMR (1H, 13C) NMR (1H, 13C) Synthesized Compound->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Unambiguous 3D Structure Unambiguous 3D Structure Structure Solution & Refinement->Unambiguous 3D Structure Data Interpretation & Correlation Data Interpretation & Correlation NMR (1H, 13C)->Data Interpretation & Correlation IR Spectroscopy->Data Interpretation & Correlation Mass Spectrometry->Data Interpretation & Correlation Proposed Structure Proposed Structure Data Interpretation & Correlation->Proposed Structure Proposed Structure->Unambiguous 3D Structure Confirmation

Caption: Workflow for structural elucidation.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent drugs synthesized from salicylic (B10762653) acid, including aspirin (B1665792) and diflunisal (B1670566). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the translational challenges and successes in correlating laboratory findings with clinical outcomes. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Aspirin: Platelet Aggregation Inhibition

Aspirin, or acetylsalicylic acid, is a cornerstone of antiplatelet therapy. Its primary mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, thereby blocking the production of thromboxane (B8750289) A2, a potent platelet aggregator.

Comparative Efficacy Data

A key area of investigation is whether the direct application of aspirin in vitro accurately reflects the effects of its metabolized form in vivo. A study comparing the two found that in vitro treatment with aspirin is as effective as metabolized aspirin in reducing shear-induced platelet activation[1][2].

Parameter In Vitro Aspirin In Vivo Metabolized Aspirin (2 hours post-ingestion) Control (Untreated)
Reduction in Platelet Activation Rate 28.2%25.3%0%
Experimental Protocols

Objective: To compare the efficacy of in vitro and in vivo metabolized aspirin in reducing shear-induced platelet activation.

In Vitro Arm:

  • Platelet Isolation: Human platelets were isolated from aspirin-free subjects.

  • Drug Application: 20 µM of aspirin was added exogenously to the isolated platelets.

  • Shear Stress Induction: The treated platelets were circulated for 30 minutes in a flow loop containing a DeBakey Ventricular Assist Device (VAD) to induce shear stress.

  • Efficacy Measurement: Platelet activation state was measured in near real-time using a modified prothrombinase-based assay[1][2].

In Vivo Arm:

  • Subject Dosing: Healthy donors ingested 1,000 mg of aspirin.

  • Sample Collection: Blood samples were collected 2 hours and 20 hours post-ingestion.

  • Platelet Isolation: Platelets were obtained from the collected blood samples.

  • Shear Stress Induction and Efficacy Measurement: The procedure followed steps 3 and 4 of the in vitro arm[1][2].

Signaling Pathway: Aspirin's Antiplatelet Action

AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2S Thromboxane A2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 TXA2S->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Inhibits

Aspirin irreversibly inhibits the COX-1 enzyme in platelets.

Diflunisal: Topical Anti-Inflammatory Activity

Diflunisal, another derivative of salicylic acid, is utilized for its anti-inflammatory properties. Recent research has explored its potential in topical formulations to enhance local drug delivery and efficacy.

Comparative Efficacy Data

A study on a nanoemulgel formulation of diflunisal demonstrated a significant correlation between in vitro skin permeation and in vivo anti-inflammatory effects. The solubility-enhanced diflunisal (DIF-IC) formulation showed superior performance in both settings[3].

Formulation In Vitro Skin Permeation In Vivo Anti-Inflammatory Activity (Carrageenan-induced paw edema)
DIF-IC Nanoemulgel Significantly EnhancedImproved Activity
DIF Nanoemulgel StandardStandard
Experimental Protocols

Objective: To evaluate the in vitro skin permeation and in vivo anti-inflammatory efficacy of a diflunisal nanoemulgel.

In Vitro Skin Permeation:

  • Formulation Preparation: Nanoemulsions of diflunisal (DIF) and solubility-enhanced diflunisal (DIF-IC) were prepared and incorporated into a xanthan gum gelling agent to create nanoemulgels.

  • Permeation Study: The permeation of diflunisal from the nanoemulgel formulations across a skin model was measured over time to assess the rate and extent of drug delivery[3].

In Vivo Anti-Inflammatory Models:

  • Animal Model: The study utilized models of inflammation in animals, including the carrageenan-induced paw edema model, histamine-induced paw edema model, and formalin-induced paw edema model.

  • Drug Application: The optimized nanoemulgel formulation was applied topically to the inflamed area.

  • Efficacy Measurement: The reduction in paw edema or other inflammatory markers was measured at specific time points and compared to control groups to determine the anti-inflammatory effect[3].

Experimental Workflow: From Formulation to In Vivo Testing

cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing DIF Diflunisal (DIF) Nanoemulsion Nanoemulsion Preparation DIF->Nanoemulsion DIF_IC Solubility Enhanced DIF (DIF-IC) DIF_IC->Nanoemulsion Nanoemulgel Nanoemulgel Formulation Nanoemulsion->Nanoemulgel Permeation Skin Permeation Study Nanoemulgel->Permeation Animal_Model Inflammation Model (e.g., Paw Edema) Permeation->Animal_Model Optimized Formulation Efficacy Anti-inflammatory Efficacy Assessment Animal_Model->Efficacy

Workflow for developing and testing topical diflunisal formulations.

Challenges in In Vitro-In Vivo Correlation: The Case of Salicylamide (B354443)

While the above examples show good correlation, it is not always straightforward. Salicylamide, another derivative, highlights the complexities. Although it is known for its analgesic and antipyretic properties, a direct and consistent correlation between its in vitro COX inhibitory potency and its in vivo efficacy is not well-established[4]. This discrepancy is often attributed to its rapid and extensive metabolism, suggesting that pharmacokinetic factors like absorption, distribution, metabolism, and excretion (ADME) can significantly influence a drug's overall in vivo activity, sometimes more than its direct enzymatic inhibition measured in vitro[4].

Conclusion

The translation of in vitro findings to in vivo efficacy for drugs synthesized from salicylic acid presents a varied landscape. For aspirin's antiplatelet effects, in vitro models have demonstrated strong predictive value for in vivo performance[1][2]. Similarly, for topical formulations of diflunisal, in vitro permeation studies are indicative of in vivo anti-inflammatory success[3]. However, the case of salicylamide serves as a crucial reminder that a drug's in vivo performance is a complex interplay of its mechanism of action and its pharmacokinetic profile[4]. For drug development professionals, these examples underscore the importance of integrating comprehensive in vitro characterization with well-designed in vivo models to accurately predict clinical outcomes.

References

Spectroscopic Deep Dive: A Comparative Analysis of Methyl Bromo-indole-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of various positional isomers of methyl bromo-indole-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate their identification and characterization.

The subtle shift in the position of a bromine atom on the indole (B1671886) ring of methyl bromo-indole-carboxylate can significantly influence its chemical reactivity, biological activity, and spectroscopic properties. Understanding these differences is crucial for the unambiguous identification of these isomers and for structure-activity relationship (SAR) studies in drug discovery. This guide summarizes the available spectroscopic data for various isomers, details the experimental protocols for their acquisition, and provides a visual representation of their structural relationships.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for different isomers of methyl bromo-indole-carboxylate. The data has been compiled from various scientific sources. Note that the exact chemical shifts and fragmentation patterns can vary slightly depending on the solvent and the specific instrumentation used.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

IsomerH-2H-3H-4H-5H-6H-7N-HOCH₃
Methyl 5-bromo-1H-indole-2-carboxylate 7.15 (d)-7.30 (d)-7.35 (dd)7.85 (d)9.0 (br s)3.95 (s)
Methyl 6-bromo-1H-indole-2-carboxylate 7.10 (s)-7.55 (d)7.30 (dd)-7.40 (d)8.9 (br s)3.94 (s)
Methyl 5-bromo-1H-indole-3-carboxylate 8.15 (s)-7.30 (d)-7.38 (dd)8.10 (d)8.8 (br s)3.90 (s)
Methyl 6-bromo-1H-indole-3-carboxylate 7.80 (s)-7.65 (d)7.20 (dd)-7.90 (s)8.5 (br s)3.85 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

IsomerC=OC-2C-3C-3aC-4C-5C-6C-7C-7aOCH₃
Methyl 5-bromo-1H-indole-2-carboxylate 162.5130.0108.0128.5125.0115.0124.0113.5135.052.0
Methyl 6-bromo-1H-indole-2-carboxylate 162.4129.8108.2128.7121.8124.5116.5114.0136.552.1
Methyl 5-bromo-1H-indole-3-carboxylate 165.0132.0107.0126.0123.0114.0124.5113.0134.551.5
This compound 164.8131.5107.2126.3120.5124.8115.8113.2135.851.3

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

IsomerN-H StretchC=O StretchC=C Stretch (Aromatic)C-Br Stretch
General Expected Ranges 3400-33001720-16801600-1450700-500
Methyl 5,6-dibromo-1H-indole-3-carboxylate 329416731543, 1449Not specified

Table 4: Mass Spectrometry (MS) Data (m/z)

IsomerMolecular Ion [M]⁺[M+2]⁺Key Fragment Ions
General Expected Pattern 253/255Present (approx. 1:1 ratio)Loss of OCH₃, COOCH₃
Methyl 5,6-dibromo-1H-indole-3-carboxylate 331/333/335Present (approx. 1:2:1 ratio)Not specified

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) results in a distinctive [M]⁺ and [M+2]⁺ peak pattern. For dibrominated compounds, a 1:2:1 pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ is expected.

Structural Isomers of Methyl Bromo-indole-carboxylate

The following diagram illustrates the structural differences between the various positional isomers of methyl bromo-indole-carboxylate.

G cluster_indole2 Indole-2-carboxylates cluster_indole3 Indole-3-carboxylates I2_4Br Methyl 4-bromo-1H-indole-2-carboxylate I2_5Br Methyl 5-bromo-1H-indole-2-carboxylate I2_6Br Methyl 6-bromo-1H-indole-2-carboxylate I2_7Br Methyl 7-bromo-1H-indole-2-carboxylate I3_4Br Methyl 4-bromo-1H-indole-3-carboxylate I3_5Br Methyl 5-bromo-1H-indole-3-carboxylate I3_6Br This compound I3_7Br Methyl 7-bromo-1H-indole-3-carboxylate Core Methyl Bromo-indole-carboxylate Isomers Core->I2_4Br Core->I2_5Br Core->I2_6Br Core->I2_7Br Core->I3_4Br Core->I3_5Br Core->I3_6Br Core->I3_7Br

Caption: Positional isomers of methyl bromo-indole-carboxylate.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.

  • Sample Preparation: Approximately 5-10 mg of the methyl bromo-indole-carboxylate isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using an Electron Ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized by heating.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

References

A Comparative Guide to the Purity Assessment of Methyl 6-Bromo-1H-Indole-3-Carboxylate by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the purity assessment of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a key intermediate in pharmaceutical synthesis, with a focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical technique. A comparison with alternative methods is also presented, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a powerful hybrid technique that combines the superior separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry.[1][2] This combination is particularly advantageous for identifying and quantifying the main compound as well as any unknown impurities by providing information on their mass-to-charge ratios.[1] Reversed-phase HPLC (RP-HPLC) is the preferred chromatographic method for the analysis of indole (B1671886) derivatives due to its ability to resolve complex mixtures.[3][4]

Experimental Protocol: HPLC-MS

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

    • Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[1][4]

    • Mobile Phase:

      • A: 0.1% Formic acid in water.[1][5]

      • B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient Elution:

      Time (min) %A %B
      0.0 70 30
      15.0 30 70
      20.0 30 70
      20.1 70 30

      | 25.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.[1][4]

    • Column Temperature: 30 °C.[1][4]

    • Detection Wavelength: 280 nm.[4] Indole derivatives typically exhibit strong absorbance in the 254-300 nm range.[1]

    • Injection Volume: 10 µL.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol (B129727) to create a stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[1]

Data Presentation: HPLC-MS Purity Analysis

The purity of the sample is determined by calculating the peak area percentage from the HPLC chromatogram. The mass spectrometer provides confirmation of the main peak and identification of impurities.

PeakRetention Time (min)Area %[M+H]⁺ (m/z)Tentative Identification
14.20.8240.06-Bromo-1H-indole-3-carboxylic acid
210.598.5254.0This compound
312.10.7-Unidentified byproduct

Note: This data is illustrative.

Common impurities in this compound can include the hydrolyzed product, 6-Bromo-1H-indole-3-carboxylic acid, as well as unreacted starting materials and byproducts from the synthesis.[6]

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation by chromatography and detection by UV-Vis absorbance.[2]Robust, reproducible, and widely available.[3] Good for quantification of known impurities.Cannot identify unknown impurities. Non-chromophoric impurities are not detected.[1]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and other volatile impurities.[2]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Quantitative NMR (qNMR) Provides structural information and quantification based on the signal intensity relative to a certified internal standard.A primary analytical method that does not require a reference standard for the analyte.[3] Provides structural confirmation.Lower sensitivity compared to chromatographic methods.[3] Requires a more concentrated sample.
UV-Vis Spectroscopy Measures the absorbance of light by the sample.[7]Simple, rapid, and cost-effective for a preliminary purity check.[8]Non-specific; cannot distinguish between the main compound and impurities with similar chromophores.
Thin-Layer Chromatography (TLC) A quick and inexpensive method for qualitative purity assessment.[6]Simple and rapid for monitoring reaction progress and detecting the presence of major impurities.[6]Not quantitative and has lower resolution compared to HPLC.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_separation HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc_separation uv_detection UV Detection (280 nm) hplc_separation->uv_detection ms_detection Mass Spectrometry (ESI+, m/z 100-500) hplc_separation->ms_detection data_analysis Data Analysis (Peak Area %, Mass Spectra) uv_detection->data_analysis ms_detection->data_analysis purity_report Purity Assessment Report data_analysis->purity_report

Caption: HPLC-MS Experimental Workflow for Purity Assessment.

Conclusion

The purity assessment of this compound is crucial for its application in research and development. HPLC-MS stands out as a highly effective method, offering both high-resolution separation and definitive identification of the main compound and potential impurities. While alternative techniques like HPLC-UV, qNMR, and TLC have their merits for specific applications, the comprehensive data provided by HPLC-MS makes it the preferred method for a thorough purity evaluation in the pharmaceutical industry. The selection of the most appropriate analytical technique should be based on the specific goals of the analysis, available instrumentation, and regulatory requirements.

References

Safety Operating Guide

Proper Disposal of Methyl 6-Bromo-1H-Indole-3-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Methyl 6-Bromo-1H-Indole-3-Carboxylate must be treated as hazardous chemical waste. It should be properly segregated, labeled, and disposed of through an approved waste disposal facility. Under no circumstances should this chemical be discharged into drains or disposed of with general laboratory trash.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this halogenated indole (B1671886) derivative.

Safety and Handling

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, the area should be evacuated and ventilated. The spill should be absorbed using an inert material such as sand, silica (B1680970) gel, or a universal binder. The contaminated absorbent material must then be collected into a suitable, sealable container for hazardous waste disposal. It is imperative to prevent the chemical from entering the environment.

Summary of Chemical Safety Information

PropertyInformation
Physical State Solid
Incompatible Materials Strong oxidizing agents, Strong reducing agents
Hazard Statements May cause skin, eye, and respiratory irritation.
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
First Aid: Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2][3]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3]
First Aid: Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its disposal as a halogenated organic waste.

1. Waste Segregation:

  • Designate a specific, labeled waste container for "Halogenated Organic Waste."

  • Do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Ensure that incompatible materials, such as strong oxidizing or reducing agents, are not added to the same waste container.

2. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container for waste collection. The container must have a secure, tight-fitting lid.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • The date of initial waste accumulation should also be clearly marked on the label.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

4. Disposal Request and Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • The final disposal must be carried out by an approved and licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling Methyl 6-Bromo-1H-Indole-3-Carboxylate ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_spill Spill Occurs? waste_generated->is_spill absorb_spill Absorb with Inert Material is_spill->absorb_spill Yes waste_container Place in Labeled 'Halogenated Organic Waste' Container is_spill->waste_container No collect_spill Collect into Sealable Container absorb_spill->collect_spill collect_spill->waste_container segregate Segregate from Non-Halogenated and Incompatible Waste waste_container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage request_pickup Request EHS/ Waste Disposal Pickup storage->request_pickup end Dispose via Approved Hazardous Waste Facility request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 6-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 6-Bromo-1H-Indole-3-Carboxylate. The following procedures are based on available safety data sheets and best practices for handling halogenated indole (B1671886) derivatives to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical safety goggles or a face shield.[1][2][3]Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator is required.[4]Lab coat or chemical-resistant apron.[2]
Solution Preparation and Handling Chemical safety goggles are mandatory.[1] A face shield is recommended when handling larger volumes.Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.[4]All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]A lab coat or chemical-resistant apron should be worn.[2]
Spill Cleanup Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile rubber).A NIOSH-approved respirator is required if there is a risk of dust or aerosol generation.Chemical-resistant suit may be necessary for large spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

StepProcedureKey Safety Precautions
1. Preparation and Engineering Controls Before handling, ensure that a certified chemical fume hood is operational.[3][4] Confirm that an eyewash station and safety shower are accessible and have been recently tested.[3]Never work with this compound on an open bench.
2. Donning PPE Put on all required PPE as outlined in the table above before entering the designated handling area.Inspect gloves for any signs of degradation or puncture before use.
3. Weighing and Transfer Perform all weighing and transfer operations within the chemical fume hood to control dust and vapors. Use dedicated spatulas and weigh boats.Avoid generating dust.[3] Keep the container tightly closed when not in use.[1][2][3]
4. Solution Preparation When dissolving the solid, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.Handle solutions within the chemical fume hood.
5. Post-Handling After handling, decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.Wash hands thoroughly with soap and water after removing gloves.[1][2][3]
6. Doffing PPE Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, eye/face protection.Dispose of contaminated disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect unused or waste this compound in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware and PPE Dispose of all contaminated items, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[1][2][3]
Liquid Chemical Waste Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Final Disposal All chemical waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup and Disposal prep_area Prepare Handling Area (Fume Hood, Spill Kit) check_ppe Inspect and Don PPE prep_area->check_ppe weigh Weighing and Transfer check_ppe->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-Bromo-1H-Indole-3-Carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-Bromo-1H-Indole-3-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.